AZD1940
描述
Structure
3D Structure
属性
IUPAC Name |
N-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F2N3O2S/c1-5-28(26,27)24-15-6-7-17-16(12-15)23-18(19(2,3)4)25(17)13-14-8-10-20(21,22)11-9-14/h6-7,12,14,24H,5,8-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGGZCIFUQHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=N2)C(C)(C)C)CC3CCC(CC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114855 | |
| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881413-29-2 | |
| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881413-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-1940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881413292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1940 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ART-2713 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J0035E9FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD1940: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940, also known as ART-2713 or NEO-1940, is a peripherally selective cannabinoid agonist developed by AstraZeneca for the treatment of neuropathic pain.[1] As a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), this compound was designed to leverage the analgesic properties of cannabinoid receptor activation while minimizing the central nervous system (CNS) side effects associated with traditional cannabinoid therapies.[1][2] Preclinical studies demonstrated promising analgesic effects in models of inflammatory and neuropathic pain, with low brain uptake of the compound.[2] However, clinical trials in humans revealed a lack of significant analgesic efficacy and the emergence of unexpected, centrally-mediated cannabinoid side effects, leading to the discontinuation of its development.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its molecular targets, signaling pathways, and the experimental methodologies used to characterize it.
Core Mechanism of Action: A Dual Agonist at Peripheral Cannabinoid Receptors
This compound is a potent, orally active full agonist at both the CB1 and CB2 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system. The analgesic effects of this compound in preclinical models were primarily attributed to its action on peripheral CB1 receptors located on nociceptive neurons.[3][4]
The activation of these peripherally located CB1 and CB2 receptors by this compound leads to the inhibition of nociceptive signaling. This is achieved through the modulation of ion channels and the suppression of pro-inflammatory mediator release.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, providing key metrics for its binding affinity and functional activity at human cannabinoid receptors.
| Parameter | Receptor | Value | Species | Reference |
| pKi | Human CB1 | 7.93 | Human | [MedchemExpress] |
| pKi | Human CB2 | 9.06 | Human | [MedchemExpress] |
| Brain-Plasma Partition Coefficient (Kp) | - | 0.04 | Rat | [ScienceDirect] |
| Maximum Brain Radioactivity Concentration (% of injected dose) | - | 0.7% | Cynomolgus Monkey | [PubMed] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Signaling Pathways
This compound, upon binding to peripheral CB1 and CB2 receptors on nociceptive neurons and immune cells, initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gαi/o).
Peripheral Cannabinoid Receptor Signaling in Nociception
Caption: this compound activates peripheral CB1/CB2 receptors, leading to reduced neuronal excitability.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on standard pharmacological practices for cannabinoid receptor ligands, the following methodologies are typically employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.
Objective: To determine the affinity of this compound for CB1 and CB2 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with BSA, is used.
-
Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist (e.g., [³H]CP55,940) is used at a concentration near its Kd.
-
Competition Binding: Increasing concentrations of unlabeled this compound are incubated with the membranes and the radioligand.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
This functional assay measures the activation of G proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at CB1 and CB2 receptors.
General Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is used.
-
Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) relative to a standard full agonist.
In Vivo Models of Neuropathic and Inflammatory Pain
Preclinical efficacy of this compound was assessed in rodent models of pain.
Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):
-
Surgery: The sciatic nerve of an anesthetized rodent is loosely ligated.
-
Behavioral Testing: After a recovery period, mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (exaggerated response to a painful stimulus) is measured using a radiant heat source.
-
Drug Administration: this compound is administered (e.g., orally), and behavioral testing is repeated at various time points.
Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA):
-
Induction of Inflammation: CFA is injected into the paw of a rodent, inducing a localized inflammation.
-
Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are measured to assess hyperalgesia.
-
Drug Administration: this compound is administered, and its effect on the inflammatory pain response is evaluated.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical assessment of a drug candidate like this compound.
Conclusion
This compound is a well-characterized peripherally selective CB1/CB2 receptor full agonist. Its mechanism of action revolves around the activation of peripheral cannabinoid receptors, leading to the inhibition of nociceptive signaling through canonical Gi/o-coupled pathways. While it demonstrated efficacy in preclinical pain models, its clinical development was halted due to a lack of analgesic effect and the appearance of central side effects in humans. The study of this compound has provided valuable insights into the complexities of translating preclinical findings in the cannabinoid field to clinical outcomes and underscores the challenges in developing peripherally restricted drugs that completely avoid central effects.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
AZD1940: A Technical Overview of a Peripherally Selective Cannabinoid Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1940, also known as ART-2713 or NEO-1940, is a synthetic, orally active, and peripherally selective cannabinoid receptor agonist developed by AstraZeneca.[1] It exhibits high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), acting as a full agonist at both receptors across multiple species, including humans, rats, and mice.[2][3] Initially investigated for the treatment of neuropathic pain, its development was halted due to insufficient analgesic efficacy and the emergence of unforeseen central nervous system (CNS)-related side effects in human clinical trials.[1][4] This guide provides a comprehensive technical overview of this compound, detailing its pharmacological properties, experimental protocols, and clinical findings.
Chemical and Physical Properties
This compound is a benzimidazole (B57391) derivative with the IUPAC name N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide.[1]
| Property | Value |
| Molecular Formula | C20H29F2N3O2S |
| Molar Mass | 413.53 g·mol−1 |
| CAS Number | 881413-29-2 |
| PubChem CID | 11675994 |
Pharmacology
Mechanism of Action
This compound functions as a potent, full agonist at both CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels, ultimately resulting in the dampening of neuronal excitability. The analgesic effects of cannabinoids are primarily mediated through the activation of CB1 receptors in the peripheral and central nervous systems, while CB2 receptor activation is predominantly associated with anti-inflammatory responses in immune cells.[2] this compound was designed to be peripherally selective, aiming to provide analgesia by acting on peripheral CB1 and CB2 receptors while minimizing the psychoactive effects associated with central CB1 receptor activation.[5]
Pharmacodynamics
This compound's affinity for human cannabinoid receptors has been quantified through radioligand binding assays.
| Receptor | pKi |
| Human CB1 Receptor | 7.93 |
| Human CB2 Receptor | 9.06 |
Table 1: Binding affinities (pKi) of this compound for human cannabinoid receptors.[2][3]
The compound also demonstrates high affinity for rat and mouse CB1 and CB2 receptors.[2] Functional assays have confirmed that this compound acts as a full agonist at both receptor subtypes in all three species.[2]
Pharmacokinetics
Preclinical studies in rats and primates indicated that this compound has low brain uptake at doses that produce analgesic effects, supporting its design as a peripherally restricted agent.[2][5] The brain-to-plasma partition coefficient in rats was reported to be 0.04.[6] This low central penetration was further confirmed in non-human primates using positron emission tomography (PET) imaging with [11C]-labeled this compound.[6]
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for the binding assays that determined the pKi values are not publicly available in the search results. However, a general methodology for such assays is as follows:
Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940), a potent cannabinoid agonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vivo Analgesia Models in Rats
While specific protocols for this compound are not detailed, the following represents a standard approach for assessing analgesic efficacy in rodent models of inflammatory and neuropathic pain.
Objective: To evaluate the analgesic effect of orally administered this compound in rat models of pain.
Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rat.
-
After a set period for inflammation to develop (e.g., 24 hours), administer this compound orally at various doses.
-
Assess pain behavior at different time points post-dosing using methods such as:
-
Von Frey test: Measures mechanical allodynia (pain response to a non-painful stimulus) using calibrated filaments.
-
Plantar test: Measures thermal hyperalgesia (increased sensitivity to heat) by applying a radiant heat source to the paw.
-
-
A control group receives a vehicle. The degree of reversal of allodynia or hyperalgesia indicates analgesic efficacy.
Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):
-
Surgically induce a neuropathy by loosely ligating the sciatic nerve.
-
Allow several days for neuropathic pain behaviors to develop.
-
Administer this compound orally at various doses.
-
Assess mechanical allodynia and thermal hyperalgesia as described above.
-
Compare the responses to a vehicle-treated control group.
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of this compound at cannabinoid receptors.
Caption: Experimental and clinical development workflow for this compound.
Clinical Studies
This compound advanced to clinical trials to assess its safety, tolerability, and analgesic efficacy in humans.
Human Capsaicin-Induced Pain Model
A randomized, double-blind, placebo-controlled, crossover study was conducted in 44 healthy male volunteers to evaluate the effects of single oral doses of this compound (400 μg and 800 μg) on capsaicin-induced pain and hyperalgesia.[7]
Protocol Summary:
-
Pain Induction: Intradermal capsaicin injections in the forearm to induce ongoing pain, and application of capsaicin cream to the calf to induce primary and secondary hyperalgesia.[7]
-
Outcome Measures:
Results:
-
This compound did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[7]
-
Mild, dose-dependent CNS effects, including feeling 'high' and 'sedated', were observed.[7]
-
Dose-dependent, mild-to-moderate CNS-related and gastrointestinal adverse events were reported.[7]
Post-Operative Dental Pain Study
A randomized, double-blind, placebo-controlled study evaluated the analgesic efficacy of a single 800 μg oral dose of this compound in 151 patients undergoing surgical removal of an impacted lower third molar.[8][9][10]
Protocol Summary:
-
Intervention: Patients received either this compound (800 μg), naproxen (B1676952) (500 mg, as an active comparator), or placebo 1.5 hours before surgery.[8]
-
Primary Outcome: Pain intensity measured on a VAS over 8 hours post-surgery (AUC0-8h).[8]
-
Secondary Outcomes: Pain on jaw movement, time to rescue medication, and the number of patients requesting rescue medication.[8]
Results:
-
There was no statistically significant difference in pain relief between this compound and placebo.[8]
-
Naproxen provided significantly better pain relief than both this compound and placebo.[8]
-
This compound was associated with a high incidence of adverse events, including postural dizziness (80%), nausea (26%), and hypotension (21%).[8]
-
Statistically significant, though numerically small, increases in VAMS scores for "sedated" and "high" were observed with this compound compared to placebo.[8]
Conclusion
This compound is a high-affinity, full agonist for both CB1 and CB2 receptors that was designed for peripheral selectivity to treat neuropathic pain. While preclinical studies in animals showed promise for analgesia with low brain penetration, these findings did not translate to human clinical trials. In two different human pain models, this compound failed to demonstrate significant analgesic efficacy.[7][8] Furthermore, despite its intended peripheral restriction, it produced unexpected and dose-limiting central cannabinoid-like side effects.[1][8] Consequently, the clinical development of this compound was discontinued. The case of this compound highlights the challenges in translating preclinical cannabinoid pharmacology to effective and well-tolerated therapeutics in humans.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD-1940 - Wikipedia [ja.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
AZD1940 cannabinoid receptor agonist
An In-depth Technical Guide to AZD1940, a Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as ART-2713 or NEO-1940, is a synthetic, orally active, high-affinity full agonist for the cannabinoid CB1 and CB2 receptors.[1][2][3][4] Developed by AstraZeneca, it was initially investigated as a peripherally restricted analgesic for neuropathic and inflammatory pain, aiming to minimize the central nervous system (CNS) side effects commonly associated with cannabinoid receptor agonists.[3][5][6] Preclinical studies in animal models demonstrated promising analgesic effects with low brain penetration.[2][5] However, in human clinical trials, this compound failed to demonstrate significant analgesic efficacy and produced unexpected, dose-limiting CNS-related adverse effects.[3][7][8] Consequently, its clinical development was discontinued.[3] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, experimental data, and the methodologies used in its evaluation.
Mechanism of Action
This compound is a potent agonist at both human CB1 and CB2 receptors.[2] These receptors are G-protein coupled receptors (GPCRs) belonging to the Class A, rhodopsin-like family.[2] Both CB1 and CB2 receptors primarily couple to the inhibitory G-protein, Gi/o.[2] Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is fundamental to the physiological effects mediated by cannabinoids, including analgesia.[2]
Signaling Pathway
The diagram below illustrates the canonical signaling pathway for CB1/CB2 receptors upon activation by an agonist such as this compound.
Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinity and functional activity data for this compound.
Table 1: Receptor Binding Affinity
| Receptor Target | Species | Parameter | Value | Reference(s) |
| CB1 | Human | pKi | 7.93 | [1][2][4] |
| CB2 | Human | pKi | 9.06 | [1][2][4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity
| Receptor Target | Species | Assay Type | Functional Profile | Reference(s) |
| CB1 | Human, Rat, Mouse | Functional Assays | Full Agonist | [2][6] |
| CB2 | Human, Rat, Mouse | Functional Assays | Full Agonist | [2][6] |
Table 3: Clinical Trial Dosing
| Study Type | Condition | Dose(s) Administered | Route | Reference(s) |
| Phase 1 | Healthy Volunteers | 400 µg, 800 µg (single oral doses) | Oral | [7] |
| Phase 2 | Post-operative Dental Pain | 800 µg (single oral dose) | Oral | [8][9] |
Experimental Protocols
Detailed proprietary protocols for this compound are not publicly available. However, this section describes standard, representative methodologies for key assays used to characterize cannabinoid receptor agonists.
Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]-CP-55,940).
-
This compound (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Preparation: Serially dilute this compound to a range of concentrations.
-
Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Termination: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes). Terminate the reaction by rapid filtration over glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (for Functional Agonist Activity)
This is a functional assay that measures G-protein activation following receptor stimulation by an agonist.[10][11]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at CB1/CB2 receptors.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
This compound.
-
GDP (to ensure G-proteins are in an inactive state).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[10]
Methodology:
-
Pre-incubation: Incubate cell membranes with varying concentrations of this compound and a fixed concentration of GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination & Filtration: Stop the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
Caption: A representative experimental workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of cAMP production.
Objective: To confirm the Gi/o-coupling of this compound-mediated receptor activation.
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Cell Plating: Seed cells in a multi-well plate and grow to desired confluency.
-
Pre-treatment: Incubate cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production. The inhibitory effect of this compound will be measured against this stimulated level.
-
Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's protocol.[12]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data should show a dose-dependent decrease in forskolin-stimulated cAMP levels, from which an IC50 value can be determined.
Preclinical and Clinical Development Summary
Preclinical Rationale
The primary goal for developing this compound was to create a peripherally restricted CB1/CB2 agonist.[6] By limiting brain penetration, it was hypothesized that the compound could provide effective analgesia for neuropathic and inflammatory pain without the psychoactive side effects (e.g., euphoria, dizziness, cognitive impairment) that have hindered the therapeutic use of centrally-acting cannabinoid agonists.[5] Animal studies supported this hypothesis, demonstrating robust analgesic effects in pain models at doses that resulted in low brain uptake in both rats and primates.[2][5][6] The analgesic action was shown to be dependent on the CB1 receptor.[5]
Clinical Trial Outcomes
Despite the promising preclinical data, this compound's performance in human trials was disappointing.
-
Lack of Efficacy: In a study on capsaicin-induced pain and hyperalgesia in healthy volunteers, this compound did not significantly reduce pain compared to placebo.[7] Similarly, in a Phase 2 trial for acute post-operative pain following the surgical removal of a third molar, this compound showed no significant analgesic effect, whereas the active comparator, naproxen, was effective.[8]
-
Unexpected CNS Side Effects: Contrary to the preclinical findings of peripheral restriction, this compound produced clear, dose-dependent, centrally-mediated side effects in humans.[3] The most commonly reported adverse events included postural dizziness, nausea, hypotension, headache, and subjective feelings of being "high" and "sedated".[7][8]
The combination of poor analgesic efficacy and a significant CNS-related side effect profile led to the discontinuation of the clinical development of this compound.[3]
Caption: The logical progression and outcome of this compound's development.
Conclusion
This compound is a well-characterized, high-affinity CB1/CB2 receptor full agonist that serves as an important case study in cannabinoid drug development. While it demonstrated a promising preclinical profile as a peripherally restricted analgesic, its failure in human trials highlights the significant challenges in translating animal models of pain and brain penetration to the clinical setting. The experience with this compound underscores the difficulty in separating the therapeutic analgesic effects of CB1 receptor activation from undesirable central nervous system side effects. The data and methodologies associated with its development remain valuable for scientists working on novel analgesics and GPCR-targeted therapies.
References
- 1. abmole.com [abmole.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. AZD-1940 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZD1940: A Technical Guide to its Peripheral Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD1940 is a potent cannabinoid agonist with high affinity for both the CB1 and CB2 receptors. Developed by AstraZeneca for the treatment of neuropathic pain, it was designed to be peripherally selective, thereby avoiding the central nervous system (CNS) side effects associated with cannabinoid receptor activation in the brain. Preclinical studies in animals suggested good peripheral selectivity and analgesic efficacy. However, human clinical trials revealed a disappointing lack of analgesic effect in various pain models, coupled with unexpected, dose-dependent CNS-related adverse events. This guide provides a comprehensive overview of the available technical data on the peripheral selectivity of this compound, summarizing key quantitative data, detailing experimental protocols from published studies, and visualizing relevant pathways and workflows.
In Vitro Pharmacology: Receptor Binding and Functional Activity
This compound is a high-affinity agonist for both human cannabinoid receptors, CB1 and CB2.[1]
Table 1: In Vitro Binding Affinity of this compound [1][2]
| Receptor | Species | Parameter | Value |
| CB1 | Human | pKi | 7.93 |
| CB2 | Human | pKi | 9.06 |
Experimental Protocol: Radioligand Binding Assay (General Methodology)
While the specific details of the binding assays for this compound are not publicly available, a general protocol for determining cannabinoid receptor binding affinity is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled cannabinoid agonist or antagonist (e.g., [3H]CP-55,940) is used.
-
Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Preclinical In Vivo Pharmacology: Evidence for Peripheral Selectivity
Preclinical studies in rodents and non-human primates were crucial in establishing the initial hypothesis of this compound's peripheral selectivity.
Low Brain Penetration
A key characteristic supporting the peripheral selectivity of this compound is its limited ability to cross the blood-brain barrier.
Table 2: Brain Penetration of this compound [2]
| Species | Parameter | Value |
| Rat | Brain-Plasma Partition Coefficient | 0.04 |
Experimental Protocol: Brain-Plasma Partition Coefficient Determination (General Methodology)
The brain-plasma partition coefficient (Kp) is a measure of the total concentration of a drug in the brain relative to the total concentration in the plasma at steady state. A common method to determine this is:
-
Drug Administration: The compound is administered to animals (e.g., rats) until steady-state concentrations are achieved. This can be done via continuous intravenous infusion.
-
Sample Collection: At steady state, blood and brain tissue are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Concentration Analysis: The concentration of the drug in plasma and brain homogenate is determined using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The Kp is calculated as the ratio of the total brain concentration to the total plasma concentration.
PET Imaging in Non-Human Primates
Positron Emission Tomography (PET) imaging with a radiolabeled version of this compound, [11C]this compound, provided direct visual evidence of its low brain uptake.
Experimental Protocol: PET Imaging with [11C]this compound
This protocol is based on the study by Schou et al. (2013):
-
Radiolabeling: this compound is radiolabeled with carbon-11 (B1219553).
-
Animal Model: A cynomolgus monkey is used for the study.
-
Administration: [11C]this compound is administered intravenously as a microdose.
-
PET Scanning: Dynamic PET scans of the brain are acquired.
-
Data Analysis: Time-activity curves are generated for different brain regions to quantify the uptake and distribution of the radiotracer.
The study confirmed low brain uptake of [11C]this compound in the non-human primate.
Analgesic Efficacy in Animal Models of Pain
This compound demonstrated analgesic effects in preclinical models of inflammatory and neuropathic pain.[3][4] The analgesic action was shown to be mediated by peripheral CB1 receptors.[4] While specific protocols for these studies are not detailed in the publicly available literature, they likely involved standard models such as:
-
Inflammatory Pain: Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema, with pain assessment using von Frey filaments (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Neuropathic Pain: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve, with pain behaviors assessed as above.
Clinical Development: The Disconnect Between Preclinical Promise and Human Reality
Despite the promising preclinical data, this compound failed to demonstrate analgesic efficacy in human clinical trials and produced unexpected CNS side effects.
Human Capsaicin-Induced Pain Model
A study in healthy volunteers using the capsaicin (B1668287) pain model did not show any significant analgesic effect of this compound compared to placebo.[5]
Table 3: Summary of the Capsaicin Pain Model Study [5]
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled, crossover study. |
| Participants | 44 healthy male volunteers. |
| Treatment | Single oral doses of this compound (400 µg and 800 µg) or placebo. |
| Pain Model | Intradermal capsaicin injection to induce ongoing pain and hyperalgesia. |
| Primary Outcome | Pain intensity assessed on a visual analogue scale (VAS). |
| Key Findings | No significant difference in pain scores between this compound and placebo. Dose-dependent, mild-to-moderate CNS-related (feeling "high" and "sedated") and gastrointestinal adverse events were observed. |
Experimental Protocol: Human Capsaicin Pain Model [5]
-
Participants: Healthy volunteers meeting specific inclusion and exclusion criteria.
-
Drug Administration: Oral administration of this compound or placebo.
-
Capsaicin Administration: Intradermal injection of capsaicin into the forearm.
-
Pain Assessment: Participants rate their pain intensity on a VAS at multiple time points. Areas of mechanical and thermal hyperalgesia are also mapped.
-
CNS Effects Assessment: Subjective CNS effects are measured using Visual Analogue Mood Scales (VAMS).
Post-Operative Dental Pain Model
A clinical trial in patients undergoing third molar extraction also failed to show an analgesic effect of this compound.[6]
Table 4: Summary of the Dental Pain Model Study [6]
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled study. |
| Participants | 151 patients undergoing surgical removal of an impacted lower third molar. |
| Treatment | Single oral dose of this compound (800 µg), naproxen (B1676952) (500 mg), or placebo administered before surgery. |
| Primary Outcome | Pain intensity assessed on a VAS over 8 hours post-surgery. |
| Key Findings | No significant difference in pain scores between this compound and placebo. Naproxen was significantly more effective than placebo. This compound was associated with CNS effects (postural dizziness, feeling "high" and "sedated") and nausea. |
Experimental Protocol: Post-Operative Dental Pain Model [6]
-
Participants: Patients scheduled for third molar extraction.
-
Drug Administration: Pre-operative oral administration of this compound, an active comparator (naproxen), or placebo.
-
Surgical Procedure: Standardized surgical removal of the impacted tooth.
-
Pain Assessment: Patients rate their pain intensity on a VAS at regular intervals post-operatively. Use of rescue medication is also recorded.
-
Adverse Event Monitoring: All adverse events are recorded throughout the study.
Visualizing the Science of this compound
Signaling Pathways
References
- 1. Radiolabeling of the cannabinoid receptor agonist this compound with carbon-11 and PET microdosing in non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
AZD1940: A Technical Guide to its Structure, Properties, and Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940, also known as ART-2713, is a synthetic, orally active benzimidazole (B57391) derivative that acts as a high-affinity agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] Developed by AstraZeneca, it was initially investigated as a peripherally selective analgesic for the treatment of neuropathic pain.[2][3] The rationale behind its development was to harness the analgesic properties of cannabinoid receptor activation while minimizing the central nervous system (CNS) side effects associated with centrally acting CB1 agonists.[4] Despite demonstrating promising preclinical activity, this compound ultimately failed to show significant analgesic efficacy in human clinical trials and produced unexpected centrally-mediated side effects, leading to the discontinuation of its development.[2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound.
Chemical Structure and Properties
This compound is characterized by a central benzimidazole core, substituted at various positions to achieve high affinity and agonist activity at cannabinoid receptors.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide | [2] |
| CAS Number | 881413-29-2 | [2] |
| Molecular Formula | C20H29F2N3O2S | [2] |
| Molecular Weight | 413.53 g/mol | [2] |
| Calculated logP | 4.35 | Predicted |
| Calculated pKa | 9.7 (most basic) | Predicted |
| Canonical SMILES | CCS(=O)(=O)Nc1ccc2c(c1)nc(n2CC3CCC(CC3)(F)F)C(C)(C)C | [2] |
Note: Predicted values for logP and pKa were obtained using online chemical property prediction tools and should be considered as estimates.
Pharmacological Profile
This compound is a potent agonist at both human CB1 and CB2 receptors, exhibiting full agonism in functional assays.[6] Its binding affinity has been well-characterized through radioligand binding assays.
Table 2: Binding Affinity of this compound at Human Cannabinoid Receptors
| Receptor | pKi | Reference |
| Human CB1 | 7.93 | [6] |
| Human CB2 | 9.06 | [6] |
While specific EC50 values from functional assays such as GTPγS or cAMP assays are not consistently reported in publicly available literature, the characterization of this compound as a "full agonist" indicates that it is capable of eliciting a maximal response from the CB1 and CB2 receptors.[6]
Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated that orally administered this compound produced robust analgesic effects.[4][6] A key feature highlighted in these studies was its low brain uptake at analgesic doses, suggesting peripheral restriction.[4] However, clinical trials in humans did not replicate these analgesic effects for conditions such as post-operative dental pain and capsaicin-induced pain.[2][5] Furthermore, dose-dependent CNS-related adverse events, including dizziness and nausea, were observed, indicating that the intended peripheral selectivity was not fully achieved in humans.[2][5]
Signaling Pathways
As a cannabinoid receptor agonist, this compound activates intracellular signaling cascades typical of Gi/o protein-coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
AZD1940 for Neuropathic Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940 is a peripherally acting, mixed cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) agonist developed by AstraZeneca.[1] It was investigated as a potential analgesic for neuropathic pain, with the hypothesis that by limiting its action to the peripheral nervous system, the therapeutic benefits of cannabinoid receptor activation could be achieved without the central nervous system (CNS) side effects typically associated with cannabinoids.[1][2] This technical guide provides a comprehensive overview of the research on this compound for neuropathic pain, presenting available data, experimental protocols, and relevant biological pathways.
Core Data Summary
Preclinical Research
While multiple sources indicate that this compound demonstrated analgesic efficacy in preclinical rodent models of inflammatory and neuropathic pain through a CB1 receptor-dependent mechanism with low brain uptake, specific quantitative data from these studies are not extensively available in the public domain.[2][3] The preclinical development aimed to establish a therapeutic window that would provide pain relief without CNS-related adverse events.[2]
Clinical Research
Clinical trials in humans, however, did not replicate the promising analgesic effects observed in preclinical settings. Two key clinical studies evaluated the efficacy of this compound in acute pain models intended to be predictive of efficacy in neuropathic pain.
Table 1: Quantitative Data from Human Clinical Trials of this compound
| Study | Pain Model | Drug Doses | Key Outcome Measures | Results | Adverse Events |
| Kalliomäki et al., 2013 | Capsaicin-Induced Pain and Hyperalgesia | Single oral doses of 400 µg and 800 µg | Pain intensity (Visual Analogue Scale - VAS), Primary and Secondary Hyperalgesia | No significant attenuation of ongoing pain, primary or secondary hyperalgesia compared to placebo.[4] | Mild-to-moderate CNS-related and gastrointestinal adverse events; feelings of being 'high' and 'sedated' were reported.[4] |
| Kalliomäki et al., 2013 | Post-Operative Pain after Third Molar Surgical Removal | Single oral dose of 800 µg | Post-operative pain (VAS), Time to rescue medication | No significant difference in pain scores compared to placebo; no significant difference in time to or amount of rescue medication used.[5] | Postural dizziness, nausea, hypotension, and headache were commonly observed.[5] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by acting as an agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism of action relevant to analgesia involves the activation of these receptors on peripheral sensory neurons.
CB1/CB2 Receptor Signaling Cascade
The binding of this compound to CB1 and CB2 receptors, which are coupled to the inhibitory G-protein (Gi/o), initiates a signaling cascade that ultimately reduces neuronal excitability. This involves:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-proteins leads to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This can influence gene transcription and other cellular processes.
Experimental Protocols
Preclinical Neuropathic Pain Model (Generalized Workflow)
While specific protocols for this compound are not publicly detailed, a typical experimental workflow for evaluating a compound in a rodent model of neuropathic pain is as follows.
Human Capsaicin-Induced Pain Model
Objective: To assess the analgesic and antihyperalgesic effects of this compound in a human model of cutaneous sensitization.
Study Design: A randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[4]
Participants: Healthy male volunteers.[4]
Procedure:
-
Drug Administration: Participants received a single oral dose of this compound (400 µg or 800 µg) or placebo.[4]
-
Pain and Primary Hyperalgesia Induction: Intradermal injection of capsaicin (B1668287) into the forearm to induce ongoing pain and primary hyperalgesia at the injection site.[4]
-
Secondary Hyperalgesia Induction: Topical application of capsaicin cream on the calf to induce a larger area of secondary hyperalgesia (pain in response to light touch).[4]
-
Assessments:
-
Ongoing Pain: Rated on a 0-100 mm Visual Analogue Scale (VAS).[4]
-
Primary Hyperalgesia: Assessed by measuring heat pain thresholds.[4]
-
Secondary Hyperalgesia: The area of mechanical allodynia was mapped.[4]
-
CNS Effects: Assessed using Visual Analogue Mood Scales (VAMS) for feelings such as 'stimulated', 'high', 'anxious', 'sedated', or 'down'.[4]
-
Post-Operative Pain after Third Molar Surgical Removal
Objective: To evaluate the analgesic efficacy of this compound in a model of acute post-operative pain.
Study Design: A randomized, double-blind, placebo-controlled study.[5]
Participants: Patients scheduled for the surgical removal of an impacted lower third molar.[5]
Procedure:
-
Drug Administration: Participants received a single oral dose of 800 µg this compound, 500 mg naproxen (B1676952) (as a positive control), or placebo 1.5 hours before surgery.[5]
-
Surgical Procedure: Surgical removal of an impacted lower third molar.
-
Assessments:
-
Post-Operative Pain: Ongoing pain and pain on jaw movement were assessed on a 0-100 mm VAS for 8 hours post-operatively.[5]
-
Rescue Medication: The time to the first request for rescue medication (acetaminophen) was recorded.[5]
-
Subjective Cannabinoid Effects: Assessed using the Visual Analogue Mood Scale (VAMS).[5]
-
Conclusion
This compound was developed as a peripherally restricted CB1/CB2 receptor agonist with the aim of providing analgesia for neuropathic pain without CNS side effects. While preclinical studies were reportedly positive, clinical trials in human pain models did not demonstrate significant analgesic efficacy at the doses tested.[4][5] The emergence of mild CNS effects at higher doses in clinical trials suggests that achieving a therapeutic window for analgesia without central effects was challenging.[4] The data and protocols summarized in this guide provide a technical overview of the research trajectory of this compound and highlight the translational difficulties in cannabinoid-based analgesia research.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of AZD1940: A Peripherally Selective Cannabinoid Agonist
An In-depth Technical Guide on the Discovery, Preclinical Development, and Clinical Evaluation of a Novel Analgesic Candidate
Abstract
AZD1940, also known as ART-2713 or NEO-1940, emerged from AstraZeneca's drug discovery program as a promising non-central nervous system (CNS) penetrating cannabinoid receptor agonist for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the history and development of this compound, from its initial discovery and promising preclinical profile to its ultimate discontinuation following disappointing clinical trial results. We will delve into its mechanism of action, summarize the key quantitative data from preclinical and clinical studies, and provide detailed experimental methodologies for the pivotal assays and models employed in its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the challenges of translating preclinical efficacy to clinical success, particularly in the complex field of cannabinoid pharmacology.
Introduction: The Quest for Peripherally-Restricted Cannabinoid Analgesics
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has long been a target for the development of novel analgesics.[1] CB1 receptors are highly expressed in the CNS and mediate the psychoactive effects of cannabinoids, while also playing a significant role in pain modulation.[1] CB2 receptors are primarily found in immune cells and are involved in inflammatory processes.[1] The therapeutic potential of targeting these receptors for pain relief has been hampered by the undesirable CNS side effects associated with direct CB1 receptor agonists. This led to a focused effort in the pharmaceutical industry to develop peripherally selective cannabinoid agonists – compounds that could elicit analgesic effects in the peripheral nervous system without crossing the blood-brain barrier and causing psychoactivity. This compound was a key candidate in this endeavor.
Discovery and Development History
Developed by AstraZeneca, this compound is a potent, orally active, full agonist at both human CB1 and CB2 receptors.[1] Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated robust analgesic effects.[1][2] Furthermore, these studies suggested low brain uptake of the compound at analgesic doses in both rats and primates, fueling optimism for its clinical development as a peripherally-restricted analgesic.[2][3]
However, the transition from preclinical promise to clinical reality proved challenging. Phase 2 clinical trials in humans for post-operative dental pain and capsaicin-induced pain failed to demonstrate significant analgesic efficacy compared to placebo.[4][5] Paradoxically, despite its intended peripheral action, dose-dependent and centrally-mediated side effects, such as dizziness, sedation, and nausea, were observed.[3][4] This combination of a lack of efficacy and unexpected CNS effects ultimately led to the discontinuation of the clinical development of this compound.
Mechanism of Action
This compound is a high-affinity agonist for both CB1 and CB2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway for both CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[3]
Signaling Pathway of this compound at CB1 and CB2 Receptors
Quantitative Data
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| CB1 | Human | Radioligand Binding | 7.93 | 11.7 | [1] |
| CB2 | Human | Radioligand Binding | 9.06 | 0.87 | [1] |
Table 2: Overview of Key Human Clinical Trials
| Trial Identifier | Phase | Condition | Doses | Key Findings | Reference |
| NCT00659490 | 2 | Post-operative dental pain | 800 µg single dose | No significant difference in pain relief compared to placebo. | [4][6] |
| Not registered | 2 | Capsaicin-induced pain | 400 µg and 800 µg single doses | No significant attenuation of pain or hyperalgesia. Dose-dependent CNS side effects observed. | [3][7] |
| NCT00689780 | 1 | Chronic low back pain | Multiple ascending doses | Study focused on safety, tolerability, and pharmacokinetics. Results not published in detail. | [8] |
Experimental Protocols
While the specific, proprietary protocols used by AstraZeneca are not publicly available, the following sections describe the standard methodologies for the key experiments conducted during the development of this compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
General Protocol (Radioligand Competition Binding):
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue (for CB1).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) is used.
-
Radioligand: A radiolabeled cannabinoid ligand with high affinity for the target receptor (e.g., [3H]CP-55,940) is used at a concentration near its Kd.
-
Competition: Increasing concentrations of unlabeled this compound are incubated with the cell membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Pain Models
Objective: To evaluate the analgesic efficacy of this compound in animal models of pain.
General Protocol (Neuropathic Pain - e.g., Chronic Constriction Injury Model in Rats):
-
Model Induction: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic gut sutures to induce a neuropathic pain state.
-
Behavioral Assessment: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.
-
Drug Administration: this compound is administered orally at various doses.
-
Data Collection: Paw withdrawal thresholds are measured at multiple time points after drug administration.
-
Data Analysis: The reversal of allodynia is calculated as a percentage of the maximum possible effect.
General Protocol (Inflammatory Pain - e.g., Complete Freund's Adjuvant (CFA) Model in Rats):
-
Model Induction: CFA is injected into the plantar surface of a rat's hind paw to induce localized inflammation and hyperalgesia.
-
Behavioral Assessment: Thermal hyperalgesia (increased sensitivity to a noxious heat stimulus) is assessed using a plantar test apparatus. The paw withdrawal latency is measured.
-
Drug Administration: this compound is administered orally at various doses.
-
Data Collection: Paw withdrawal latencies are measured at multiple time points after drug administration.
-
Data Analysis: The increase in paw withdrawal latency (analgesic effect) is determined.
Human Experimental Pain Models
Objective: To assess the analgesic efficacy of this compound in controlled pain models in healthy volunteers.
Protocol (Capsaicin-Induced Pain and Hyperalgesia): [7][9]
-
Subject Population: Healthy male volunteers.
-
Drug Administration: Single oral doses of this compound (e.g., 400 µg and 800 µg) or placebo are administered in a double-blind, crossover design.
-
Pain Induction: Intradermal injection of capsaicin (B1668287) is used to induce ongoing pain and primary hyperalgesia. Topical application of capsaicin cream is used to induce secondary hyperalgesia.
-
Pain Assessment:
-
Ongoing pain intensity is rated on a Visual Analogue Scale (VAS).
-
The area of secondary hyperalgesia to light touch is mapped.
-
Heat pain thresholds are determined.
-
-
CNS Effects Assessment: Subjective CNS effects are assessed using Visual Analogue Mood Scales (VAMS) for feelings such as 'high' and 'sedated'.[6]
-
Data Analysis: Changes in pain scores, hyperalgesia areas, and VAMS scores are compared between this compound and placebo treatments.
Experimental Workflow Diagrams
References
- 1. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the Mystery of Capsaicin: A Tool to Understand and Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human experimental pain models: A review of standardized methods in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study protocol: understanding pain after dental procedures, an observational study within the National Dental PBRN - PMC [pmc.ncbi.nlm.nih.gov]
AZD1940: A Technical Guide to the Development of a Peripherally Selective Cannabinoid Agonist
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1940, a novel peripherally selective cannabinoid CB1/CB2 receptor agonist, was developed by AstraZeneca for the treatment of neuropathic pain. Preclinical studies in rodent models of inflammatory and neuropathic pain suggested a promising analgesic profile with minimal central nervous system (CNS) penetration. However, the compound failed to demonstrate efficacy in human clinical trials for acute pain and produced unexpected centrally-mediated side effects. This technical guide provides a comprehensive overview of the development history of this compound, summarizing its mechanism of action, preclinical rationale, and the outcomes of its clinical evaluation. Detailed methodologies for the key clinical trials are provided, along with a summary of the available quantitative data.
Introduction
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in modulating pain and inflammation. While activation of CB1 receptors in the CNS produces analgesia, it is also associated with undesirable psychoactive effects. This has driven the development of peripherally restricted cannabinoid agonists that aim to provide pain relief by targeting peripheral CB1 and CB2 receptors, thereby avoiding central side effects. This compound was designed as such a molecule, demonstrating high affinity for both CB1 and CB2 receptors with the goal of treating neuropathic pain.[1]
Mechanism of Action and Preclinical Development
This compound is an orally active, full agonist at both human CB1 and CB2 receptors.[1] The rationale for its development was based on the principle of activating peripheral cannabinoid receptors to induce analgesia without the psychoactive effects associated with central CB1 receptor activation.[1]
Preclinical Pharmacology
Detailed quantitative data from the preclinical pharmacology of this compound, including specific binding affinities (Ki), in-vitro functional potencies (EC50 or IC50) from assays such as GTPγS, and comprehensive pharmacokinetic profiles in animals, are not extensively reported in publicly available literature. The available information indicates that this compound showed a CB1 receptor-dependent analgesic effect in rodent models of inflammatory and neuropathic pain.[1] Furthermore, preclinical studies in both rats and primates suggested low brain uptake of the compound at doses that produced anti-nociceptive effects.[1]
Preclinical Pain Models
The specific protocols for the inflammatory and neuropathic pain models used in the preclinical evaluation of this compound are not detailed in the available literature. Generally, such models involve inducing an inflammatory state in the paw of a rodent (e.g., using carrageenan or Complete Freund's Adjuvant) or creating a nerve injury to mimic neuropathic pain, followed by assessment of pain behaviors.
Clinical Development
The clinical development of this compound focused on evaluating its analgesic efficacy and safety in humans. Two key Phase II studies were conducted: one in a model of acute inflammatory pain induced by capsaicin (B1668287) and another in a post-operative dental pain model.
Human Capsaicin-Induced Pain and Hyperalgesia Study
This study aimed to assess the analgesic and psychoactive effects of this compound in a human model of experimental pain.[2]
This was a randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study involving 44 healthy male volunteers.[2] Participants received single oral doses of 400 µg or 800 µg of this compound, or a placebo.[2]
-
Pain Induction :
-
Outcome Measures :
-
Pain Intensity : Measured using a 0-100 mm Visual Analogue Scale (VAS).[2]
-
Heat Pain Thresholds and Area of Mechanical Allodynia : Used to assess primary and secondary hyperalgesia, respectively.[2]
-
Central Nervous System Effects : Subjective mood and psychoactive effects were assessed using the Visual Analogue Mood Scale (VAMS). The VAMS consists of several 100-mm lines where subjects rate feelings such as 'stimulated', 'high', 'anxious', 'sedated', and 'down'.[2]
-
This compound did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[2] However, it did produce mild, dose-dependent CNS effects, with subjects reporting feeling more 'high' and 'sedated' on the VAMS.[2] Mild-to-moderate CNS-related and gastrointestinal adverse events were also reported.[2]
Post-Operative Pain in Third Molar Extraction Study
This study was designed to evaluate the analgesic efficacy of this compound in a real-world acute pain setting.[3]
This was a randomized, double-blind, placebo-controlled study in 151 patients undergoing surgical removal of an impacted lower third molar.[3] Patients were randomized to receive a single oral dose of 800 µg this compound, 500 mg naproxen (B1676952) (as a positive control), or placebo, administered 1.5 hours before surgery.[3]
-
Outcome Measures :
-
Primary Endpoint : Pain intensity as measured by the Area Under the Curve (AUC) of the VAS score from 0 to 8 hours post-surgery (Pain VAS AUC0-8h).[4]
-
Secondary Endpoints : Included pain on jaw movement (VASJM AUC0-8h), time to rescue medication request, and subjective cannabinoid effects assessed by the VAMS.[3]
-
There was no statistically significant difference in pain relief between this compound and placebo.[3] In contrast, naproxen provided significant pain relief compared to placebo.[3] Patients who received this compound did report statistically significant increases in feeling "sedated" and "high" on the VAMS compared to placebo.[3] The most common adverse events associated with this compound were postural dizziness, nausea, hypotension, and headache.[3]
Data Presentation
Table 1: Summary of this compound Clinical Trials
| Study Parameter | Human Capsaicin-Induced Pain Study [2] | Third Molar Extraction Pain Study [3][4] |
| Study Design | Randomized, double-blind, placebo-controlled, cross-over | Randomized, double-blind, placebo- and active-controlled |
| Patient Population | 44 healthy male volunteers | 151 patients undergoing third molar extraction |
| Treatments | This compound (400 µg, 800 µg), Placebo | This compound (800 µg), Naproxen (500 mg), Placebo |
| Primary Outcome | Pain intensity on VAS | Pain VAS AUC0-8h |
| Efficacy Results | No significant difference from placebo | No significant difference from placebo |
| Key Adverse Events | Mild-to-moderate CNS and gastrointestinal effects | Postural dizziness, nausea, hypotension, headache |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
Experimental Workflow: Third Molar Extraction Study
Caption: Workflow of the this compound third molar extraction clinical trial.
Discussion and Conclusion
The development of this compound highlights the challenges in translating preclinical analgesic efficacy into clinical success, particularly for non-opioid pain targets. Despite a strong preclinical rationale for a peripherally restricted cannabinoid agonist, this compound failed to demonstrate analgesic efficacy in two different human acute pain models.[2][3] The emergence of centrally mediated side effects, such as dizziness and feelings of being "high," was unexpected given the preclinical data suggesting low brain penetration.[1][2][3] This discrepancy suggests that either the brain exposure was higher than predicted in humans at the doses tested, or that the compound's effects were more sensitive to minimal CNS receptor occupancy than anticipated.
The failure of this compound underscores the complexities of cannabinoid pharmacology and the difficulty of developing peripherally selective drugs that are devoid of central effects at clinically effective doses. For researchers and drug developers, the story of this compound serves as a critical case study in the development of cannabinoid-based therapeutics and emphasizes the need for improved translational models to better predict human outcomes from preclinical data. The development of this compound by AstraZeneca was ultimately discontinued.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]
An In-depth Technical Guide to AZD1940 (ART-2713, NEO-1940): A Peripherally Selective Cannabinoid Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940, also known by its alternative names ART-2713 and NEO-1940, is a peripherally selective cannabinoid receptor agonist that has been investigated for its therapeutic potential in neuropathic pain and cancer-related anorexia and cachexia.[1] Developed by AstraZeneca, this synthetic, orally active compound demonstrates high affinity for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] Its design as a peripherally restricted agent was intended to mitigate the central nervous system (CNS) side effects typically associated with cannabinoid receptor activation.[2] While it showed promise in preclinical models, its clinical development for neuropathic pain was halted due to a lack of significant analgesic efficacy and the emergence of CNS-related side effects in human trials.[3][4] However, research into its potential for treating cancer anorexia-cachexia syndrome (CACS) has continued. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological profile, experimental protocols, and clinical findings.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide |
| Alternative Names | This compound, ART-2713, NEO-1940 |
| CAS Number | 881413-29-2 |
| Molecular Formula | C20H29F2N3O2S |
| Molar Mass | 413.53 g/mol |
Pharmacological Data
Receptor Binding Affinities
This compound exhibits high affinity for both human CB1 and CB2 receptors. The binding affinities, expressed as pKi values, are summarized in the table below.
| Receptor | pKi |
| Human CB1 | 7.93 |
| Human CB2 | 9.06 |
Data sourced from MedchemExpress.
In Vitro and In Vivo Pharmacology
Preclinical studies have demonstrated that this compound acts as a full agonist at both CB1 and CB2 receptors.[2] In animal models of inflammatory and neuropathic pain, orally administered this compound produced a robust analgesic effect.[2] Notably, at analgesic doses, the brain uptake of this compound was found to be low in both rats and primates, supporting its design as a peripherally restricted agent.[2][5] The analgesic effects in these preclinical models were shown to be dependent on the activation of peripheral CB1 receptors.[2]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound like this compound to cannabinoid receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
- Cell lines stably expressing human CB1 or CB2 receptors are cultured and harvested.
- The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer.
- A fixed concentration of a suitable radioligand (e.g., [3H]CP55,940).
- Increasing concentrations of the unlabeled test compound (this compound).
- The prepared cell membranes.
- For determining non-specific binding, a high concentration of a known cannabinoid receptor agonist or antagonist is added.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Counting:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
- The filters are washed with ice-cold wash buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
- The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
1. Membrane Preparation:
- Membranes from cells expressing CB1 or CB2 receptors are prepared as described in the radioligand binding assay protocol.
2. Assay Procedure:
- The assay is conducted in a 96-well plate.
- Membranes are pre-incubated with increasing concentrations of the test compound (this compound) in an assay buffer containing GDP.
- The reaction is initiated by the addition of [35S]GTPγS.
- The plate is incubated at 30°C for a defined period.
- The assay is terminated by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold buffer.
3. Data Analysis:
- The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
- The agonist-stimulated [35S]GTPγS binding is plotted against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Animal Models of Neuropathic Pain (General Protocol)
Several preclinical models are used to evaluate the analgesic efficacy of compounds for neuropathic pain. The Chronic Constriction Injury (CCI) model is a commonly used example.
1. Surgical Procedure:
- Rats or mice are anesthetized.
- The common sciatic nerve is exposed at the mid-thigh level.
- Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.
- The incision is then closed.
2. Behavioral Testing:
- After a recovery period, animals are assessed for signs of neuropathic pain, such as mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
- Mechanical allodynia is often measured using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
- Thermal hyperalgesia is assessed by measuring the latency of paw withdrawal from a radiant heat source.
3. Drug Administration and Evaluation:
- This compound or a vehicle control is administered to the animals (e.g., orally).
- Behavioral testing is repeated at various time points after drug administration to evaluate the analgesic effect of the compound.
Signaling Pathways
Activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
AZD1940: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940 is a peripherally selective cannabinoid agonist that demonstrates high affinity for both the CB1 and CB2 receptors.[1] Developed by AstraZeneca, it was initially investigated for the treatment of neuropathic pain.[1] The rationale behind its development was to achieve analgesic effects by targeting peripheral cannabinoid receptors, thereby avoiding the central nervous system (CNS) side effects typically associated with cannabinoid agonists.[1][2] Despite promising preclinical results in animal models, this compound did not demonstrate sufficient analgesic efficacy in human clinical trials and produced unexpected central side effects, leading to the discontinuation of its development.[1] These application notes provide a comprehensive overview of the experimental protocols and data related to this compound.
Mechanism of Action
This compound is an orally active, full agonist for both human CB1 and CB2 receptors.[3] Cannabinoid receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.[3] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found on immune cells.[3] Both receptors are also present on peripheral sensory nerve fibers, and their activation can mediate analgesia.[3] this compound was designed to have low brain uptake at analgesic doses, thus selectively targeting these peripheral receptors to reduce pain without CNS side effects.[3]
Signaling Pathway Diagram
Caption: this compound signaling pathway in peripheral sensory neurons.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Receptor Binding Affinity of this compound
| Receptor | Species | pKi Value | Reference |
| CB1 Receptor | Human | 7.93 | [3] |
| CB2 Receptor | Human | 9.06 | [3] |
Table 2: Clinical Trial Data for this compound in Post-Operative Dental Pain
| Treatment Group (n) | Primary Outcome: Pain VAS AUC 0-8h (mean ± SD) | Time to Rescue Medication (minutes, median) | Reference |
| This compound 800 µg (61) | Not statistically different from placebo | No significant difference from placebo | |
| Placebo (59) | - | - | |
| Naproxen 500 mg (31) | Significantly lower than placebo (p < 0.0001) | Significantly longer than placebo |
Table 3: Clinical Trial Data for this compound in Capsaicin-Induced Pain
| Treatment Group | Outcome Measures | Result | Reference |
| This compound 400 µg | Ongoing pain, primary and secondary hyperalgesia | No significant attenuation compared to placebo | [4] |
| This compound 800 µg | Ongoing pain, primary and secondary hyperalgesia | No significant attenuation compared to placebo | [4] |
| Placebo | - | - | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Preclinical Studies: Cannabinoid Receptor Binding Assay (Representative Protocol)
This protocol is a representative example based on standard radioligand binding assays used to determine the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Membrane preparation buffer (e.g., Tris-HCl, EDTA, MgCl2)
-
Radioligand (e.g., [3H]CP-55,940)
-
Non-specific binding control (e.g., WIN-55,212-2)
-
This compound at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either CB1 or CB2 receptors.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein).
-
Add a fixed concentration of the radioligand (e.g., [3H]CP-55,940 at a concentration near its Kd).
-
Add varying concentrations of this compound to compete with the radioligand for binding.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled cannabinoid agonist (e.g., WIN-55,212-2).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Preclinical Studies: Rodent Model of Neuropathic Pain (Representative Protocol)
This protocol describes a common model of neuropathic pain in rats, which was likely used in the preclinical evaluation of this compound.
Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound at various doses
-
Vehicle control
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Induction of Neuropathic Pain (Spinal Nerve Ligation Model):
-
Anesthetize the rat.
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves.
-
Suture the incision and allow the animal to recover.
-
-
Behavioral Testing:
-
Allow several days for the development of neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia in the paw of the affected hind limb.
-
Mechanical Allodynia: Place the rat on a wire mesh platform. Apply Von Frey filaments of increasing force to the plantar surface of the paw and record the paw withdrawal threshold.
-
Thermal Hyperalgesia: Place the rat in a chamber with a glass floor. Apply a radiant heat source to the plantar surface of the paw and record the paw withdrawal latency.
-
-
Drug Administration and Efficacy Testing:
-
Administer this compound orally at various doses or a vehicle control to different groups of rats.
-
At specified time points after drug administration, repeat the behavioral tests for mechanical allodynia and thermal hyperalgesia.
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated groups and the vehicle control group.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly reduces pain behaviors compared to the vehicle control.
-
Clinical Trial: Post-Operative Dental Pain Study (NCT00659490)
Objective: To investigate the analgesic efficacy of a single dose of this compound in patients experiencing pain after the surgical removal of an impacted mandibular third molar.[5][6]
Study Design: A randomized, double-blind, placebo-controlled study.[7]
Patient Population: Healthy males or non-fertile females scheduled for the surgical removal of one impacted mandibular third molar.[6]
Interventions:
-
This compound (800 µg, single oral dose)[7]
-
Naproxen (500 mg, single oral dose, active comparator)[7]
-
Placebo (single oral dose)[7]
Primary Outcome Measure:
-
Pain intensity as measured by the Visual Analogue Scale (VAS) Area Under the Curve (AUC) from 0 to 8 hours post-surgery.[6]
Secondary Outcome Measures:
-
Time to first rescue medication (acetaminophen).[2]
-
Patient's global evaluation of the study medication.
-
Pain on jaw movement.[6]
Experimental Workflow:
Caption: Workflow for the this compound post-operative dental pain clinical trial.
Clinical Trial: Capsaicin-Induced Pain Study
Objective: To evaluate the analgesic efficacy and psychoactive effects of this compound in a human model of capsaicin-induced pain and hyperalgesia.[4]
Study Design: A randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[4]
Patient Population: 44 healthy male volunteers aged 20-45 years.[4]
Interventions:
Outcome Measures:
-
Pain intensity following intradermal capsaicin (B1668287) injection, assessed using a VAS.[4]
-
Primary and secondary hyperalgesia induced by topical capsaicin cream, assessed by heat pain thresholds and the area of mechanical allodynia.[4]
-
CNS effects assessed using Visual Analogue Mood Scales (VAMS).[4]
Experimental Workflow:
Caption: Workflow for the this compound capsaicin-induced pain clinical trial.
References
- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Study to investigate the Safety, Tolerability and Pharmacokinetics of this compound [astrazenecaclinicaltrials.com]
- 6. AZD-1940 - Wikipedia [en.wikipedia.org]
- 7. digital.csic.es [digital.csic.es]
AZD1940 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940 is a potent, orally active synthetic cannabinoid agonist that exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] As a full agonist at both receptors, it serves as a valuable research tool for investigating the endocannabinoid system and its therapeutic potential.[2] This document provides detailed application notes and protocols for the in vitro characterization of this compound and similar compounds, focusing on receptor binding and functional activity assays.
Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with human cannabinoid receptors. While this compound is characterized as a full agonist, specific EC50 values from functional assays were not publicly available in the reviewed literature.
| Parameter | Receptor | Species | Value | Assay Type |
| pKi | CB1 | Human | 7.93 | Radioligand Binding |
| pKi | CB2 | Human | 9.06 | Radioligand Binding |
| Functional Activity | CB1 & CB2 | Human, Rat, Mouse | Full Agonist | Functional Assays |
Signaling Pathway
This compound, as a cannabinoid receptor agonist, primarily signals through G-protein coupled receptors of the Gi/o family.[3][4] Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular events. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[4] Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[5]
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize this compound are provided below.
[³⁵S]GTPγS Binding Assay for CB1 Receptor Functional Activity
This assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
Experimental Workflow Diagram:
Protocol:
-
Membrane Preparation:
-
Use cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Thaw frozen membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well, add in the following order:
-
Assay buffer
-
GDP (final concentration 10 µM)
-
This compound or vehicle control
-
CB1-expressing membranes (10-20 µg protein/well)
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).
-
The final assay volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Quickly wash the filters three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Assay for CB2 Receptor Functional Activity
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of CB2 receptor activation.
Experimental Workflow Diagram:
Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic).
-
Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (final concentration 500 µM) to prevent cAMP degradation.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulate adenylyl cyclase with Forskolin (final concentration 5 µM) to induce cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production.
-
References
AZD1940 Animal Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940 is a peripherally selective cannabinoid receptor agonist that binds with high affinity to both CB1 and CB2 receptors.[1] Developed by AstraZeneca, it was initially investigated as a potential therapeutic for neuropathic pain.[1] Preclinical studies in animal models demonstrated promising analgesic effects in both inflammatory and neuropathic pain scenarios, with evidence of good peripheral selectivity.[1] However, subsequent human clinical trials did not replicate this analgesic efficacy and revealed unforeseen side effects associated with central cannabinoid activity, leading to the cessation of its development.[1]
These application notes provide a detailed overview of the preclinical animal model applications of this compound, including experimental protocols and available data, to aid researchers in understanding its preclinical profile and to guide future research in the field of cannabinoid pharmacology.
Mechanism of Action & Signaling Pathway
This compound is a full agonist at both human, rat, and mouse CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing ion channel function and gene expression to produce an analgesic effect.
References
AZD1940 Solution Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940 is a potent, orally active synthetic agonist that targets both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Developed by AstraZeneca, it was initially investigated for the treatment of neuropathic pain due to its high affinity for these receptors.[1] this compound was designed as a peripherally selective agonist, aiming to provide analgesic effects without the central nervous system side effects typically associated with cannabinoid agonists.[1] However, human clinical trials revealed that it produced centrally mediated side effects and did not demonstrate sufficient analgesic efficacy, leading to the discontinuation of its development.[1] Despite this, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding the pharmacology of the endocannabinoid system.
This document provides detailed protocols for the preparation of this compound solutions for research applications, summarizes its key characteristics, and outlines its signaling pathway and a general experimental workflow for its use in preclinical studies.
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide | [1] |
| Molecular Formula | C₂₀H₂₉F₂N₃O₂S | [1] |
| Molar Mass | 413.53 g/mol | [1] |
| Binding Affinity (pKi) | Human CB1: 7.93, Human CB2: 9.06 | [2] |
| Mechanism of Action | Full agonist at CB1 and CB2 receptors | [2] |
Signaling Pathway
This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to the inhibitory G-protein, Gαi/o. Activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and inflammatory responses. The key steps in the signaling pathway are depicted in the diagram below.
References
AZD1940 Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and handling of AZD1940, a potent cannabinoid CB1/CB2 receptor agonist. This document also includes protocols for the preparation of this compound solutions for both in vitro and in vivo studies, along with a summary of its physicochemical properties and an overview of the signaling pathways it modulates.
Physicochemical Properties of this compound
This compound, also known as ART-2713 or NEO-1940, is a peripherally selective cannabinoid agonist that binds with high affinity to both CB1 and CB2 receptors.[1] It was initially developed for the potential treatment of neuropathic pain.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₉F₂N₃O₂S | [1] |
| Molar Mass | 413.53 g/mol | [1] |
| Binding Affinity (pKi) | Human CB1: 7.93, Human CB2: 9.06 | [2] |
| Agonist Activity | Full agonist at human, rat, and mouse CB1 and CB2 receptors. | [2] |
Solubility of this compound in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound for experimental use.
| Solvent | Concentration | Notes | Reference |
| 100% DMSO | ≥ 25.0 mg/mL | A stock solution of at least 25.0 mg/mL can be prepared. The saturation point has not been explicitly reported. | [2] |
| 10% DMSO in various aqueous and oil-based solutions | ≥ 2.5 mg/mL | For in vivo formulations, a 10% DMSO solution is often used as a starting point, which is then further diluted. | [2] |
Protocols
Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in 100% DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for subsequent dilution for various assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -80°C for up to 6 months.[2]
-
For shorter-term storage, the solution can be kept at -20°C for up to 1 month.[2]
Protocol 2: Preparation of Working Solutions for In Vivo Studies
This protocol provides two examples of how to prepare this compound working solutions for oral administration in animal models, starting from a 25 mg/mL DMSO stock solution.
Method A: Formulation with PEG300, Tween-80, and Saline
This formulation is suitable for achieving a clear solution for administration.
Materials:
-
25 mg/mL this compound in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This will result in a working solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Method B: Formulation with Corn Oil
This formulation is an alternative for oral administration.
Materials:
-
25 mg/mL this compound in DMSO (from Protocol 1)
-
Corn Oil
Procedure (for 1 mL of working solution):
-
To 900 µL of corn oil, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix thoroughly to ensure a uniform suspension.
-
This will result in a working solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.[2]
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Protocol 3: General Guideline for In Vitro Cell-Based Assays
This protocol provides a general workflow for utilizing this compound in cell-based assays, such as cAMP measurement or receptor binding assays. Specific cell types and assay conditions should be optimized based on the experimental goals.
Workflow for In Vitro Assay Preparation
References
Application Notes and Protocols for AZ-D1940 Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended storage and stability testing of AZD1940, a cannabinoid receptor agonist. The information is intended to ensure the integrity and reliability of the compound in research and development settings. The protocols outlined are based on general best practices for stability studies of small molecules, particularly those with a benzimidazole (B57391) chemical scaffold.
Storage and Handling
Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The following conditions are recommended for both solid and solution forms of the compound.
Solid Compound
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C or -80°C | Long-term storage is best maintained at -80°C. |
| Light | Protect from light | Store in an amber vial or a light-blocking container. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to minimize oxidation. |
| Container | Tightly sealed vial | Prevents moisture absorption. |
Stock Solutions
For experimental use, stock solutions of this compound are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
Table 2: Recommended Storage of this compound Stock Solutions
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Up to 1 month[1] |
| Temperature | -80°C | Up to 6 months[1] |
| Freeze-Thaw Cycles | Minimize | Aliquot solutions to avoid repeated warming and cooling. |
Note: The stability of this compound in other solvents or complex aqueous buffers should be empirically determined. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Stability Testing Protocols
To ensure the reliability of experimental results, the stability of this compound under various stress conditions should be evaluated. This process typically involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways.
Table 3: Protocol for Forced Degradation of this compound
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M to 1 M Hydrochloric Acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-72 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M to 1 M Sodium Hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-72 hours). Neutralize the solution before analysis. |
| Oxidation | Dissolve this compound in a suitable solvent and add 3% to 30% Hydrogen Peroxide. Store protected from light at room temperature for a defined period (e.g., 24-72 hours). |
| Thermal Degradation | Store solid this compound in a controlled temperature oven (e.g., 70°C) for an extended period (e.g., 1-2 weeks). |
| Photostability | Expose a solution of this compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. |
Experimental Workflow for Forced Degradation
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Proposed HPLC Method Parameters
Table 4: Recommended Starting Parameters for a Stability-Indicating HPLC Method for this compound
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the API and potential degradants, then re-equilibrate. (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity. A primary wavelength of ~280 nm is a reasonable starting point based on the benzimidazole chromophore. |
| Injection Volume | 10 µL |
Method Validation Workflow
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, compounds containing a benzimidazole core can be susceptible to certain degradation mechanisms.
Potential Degradation Signaling Pathway
Summary and Recommendations
The stability of this compound is crucial for obtaining accurate and reproducible experimental data. It is recommended to store the solid compound at -20°C or -80°C, protected from light. Stock solutions in DMSO are stable for up to one month at -20°C and six months at -80°C[1]. To fully understand the stability profile, researchers should conduct forced degradation studies coupled with a validated stability-indicating HPLC method as outlined in these notes. These protocols provide a solid foundation for ensuring the quality and integrity of this compound in a laboratory setting.
References
Application Notes and Protocols for AZD1940 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AZD1940, a peripherally acting cannabinoid CB1/CB2 receptor agonist, in rodent models of pain. The protocols detailed below are based on established methodologies for inflammatory and neuropathic pain models and general practices for the oral administration of therapeutic compounds to rodents.
Mechanism of Action and Signaling Pathway
This compound is an orally active agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its therapeutic potential for pain relief stems from its action on peripheral cannabinoid receptors, with limited penetration into the central nervous system, thereby aiming to reduce the psychoactive side effects associated with centrally acting cannabinoid agonists.[1] Activation of peripheral CB1 and CB2 receptors by this compound is believed to modulate nociceptive signaling, leading to analgesic effects in models of inflammatory and neuropathic pain. The primary analgesic action is thought to be mediated through the activation of peripheral CB1 receptors.[1]
The binding of this compound to peripheral CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), initiates a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of various ion channels. This signaling ultimately results in a reduction of neuronal excitability and inflammatory responses.
References
AZD1940: Application Notes and Protocols for Safe Handling and Use in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1940 is a peripherally selective cannabinoid agonist that binds with high affinity to both the CB1 and CB2 receptors.[1] Developed by AstraZeneca for the potential treatment of neuropathic pain, its development was discontinued (B1498344) after clinical trials revealed insufficient analgesic efficacy and the emergence of centrally mediated side effects.[1] These application notes provide a summary of the known safety profile of this compound based on clinical trial data and outline recommended procedures for its safe handling in a laboratory setting.
Clinical Safety Profile
Human clinical trials have provided the most comprehensive safety data for this compound. The compound was administered orally to healthy volunteers and patients at doses ranging from 400 μg to 800 μg.[2][3]
Adverse Events
The most frequently reported adverse events in clinical studies were generally mild to moderate in severity.
Table 1: Summary of Common Adverse Events Reported in a Clinical Trial with an 800 μg Oral Dose of this compound
| Adverse Event | Frequency of Occurrence in Subjects |
| Postural Dizziness | 80% |
| Nausea | 26% |
| Hypotension | 21% |
| Headache | 13% |
Source: Kalliomäki J, et al. Scandinavian Journal of Pain. 2013.[3]
Central Nervous System (CNS) Effects
Despite being designed as a peripherally acting agent, this compound exhibited some mild, dose-dependent CNS effects. These were primarily characterized as feelings of being "sedated" and "high" as measured by the Visual Analogue Mood Scale (VAMS).[2]
Preclinical Safety
Detailed preclinical toxicology data for this compound is not extensively published. However, it is known that in animal models (rats and primates), this compound demonstrated good peripheral selectivity with low brain uptake at doses that produced analgesic effects.[4]
Handling and Safety Protocols
Due to the absence of a specific Material Safety Data Sheet (MSDS), the following handling procedures are based on general principles for working with investigational chemical compounds of unknown long-term toxicity. A conservative approach to handling is recommended.
Personal Protective Equipment (PPE)
A standard level of PPE should be worn at all times when handling this compound powder or solutions.
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Engineering Controls
-
Fume Hood: All weighing and preparation of stock solutions from the powdered form of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Work with diluted solutions can be performed on a well-ventilated lab bench.
Spill and Exposure Procedures
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: If dust is inhaled, move to fresh air immediately. If breathing becomes difficult, seek medical attention.
-
Ingestion: In the unlikely event of ingestion, seek immediate medical attention. Do not induce vomiting.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. The spill area should then be decontaminated.
Storage and Disposal
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[5]
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound in a research setting.
Preparation of Stock Solutions
-
Pre-weighing: Tare a suitable container (e.g., a glass vial) inside a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder into the tared container.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the desired concentration.
-
Mixing: Gently vortex or sonicate until the compound is fully dissolved.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound as a dual agonist of the CB1 and CB2 cannabinoid receptors.
Caption: Proposed signaling pathway for this compound as a CB1/CB2 receptor agonist.
Experimental Workflow
The diagram below outlines a general workflow for handling and preparing this compound for in vitro experiments.
Caption: General laboratory workflow for the safe handling and preparation of this compound.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
Troubleshooting & Optimization
AZD1940 not showing analgesic effect
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the analgesic properties of AZD1940. It addresses common issues, particularly the lack of observed analgesic effect, by providing insights from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing an analgesic effect with this compound in my experiments?
A1: A lack of analgesic effect with this compound in your experiments is consistent with findings from human clinical trials. While this compound showed robust analgesic effects in preclinical rodent models of inflammatory and neuropathic pain, it failed to demonstrate significant analgesic efficacy in human trials for acute post-operative pain and capsaicin-induced pain.[1][2][3][4] This discrepancy between preclinical and clinical results is a critical consideration for any research involving this compound.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a potent, orally active agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[4][5] It was developed as a peripherally selective agonist, with low brain uptake demonstrated in rats and primates, to minimize central nervous system (CNS) side effects.[3][6] In preclinical models, its analgesic action was attributed to the activation of peripheral CB1 receptors.[3]
Q3: What were the specific outcomes of the human clinical trials on this compound?
A3: Two key clinical trials evaluated the analgesic efficacy of this compound in humans:
-
Post-Operative Dental Pain: In a study on patients after third molar removal, a single 800 μg oral dose of this compound did not reduce post-operative pain compared to placebo.[1][7] In contrast, the active comparator, naproxen, showed significant pain reduction.[1]
-
Capsaicin-Induced Pain: In a study with healthy volunteers, this compound (at 400 μg and 800 μg oral doses) did not significantly reduce ongoing pain, primary hyperalgesia, or secondary hyperalgesia induced by capsaicin (B1668287) injection compared to placebo.[2]
Despite its peripheral design, this compound produced mild to moderate CNS-related side effects in these trials, including dizziness, sedation, and feeling "high".[1][2][7]
Q4: Could the discrepancy between my results and preclinical data be due to the experimental pain model used?
A4: This is a strong possibility. This compound was effective in rodent models of inflammatory and neuropathic pain.[3][4] However, it failed in human models of acute nociceptive pain (dental surgery) and inflammatory pain (capsaicin).[1][2] The translation of analgesic effects from animal models to human pain conditions is complex and often fails. It is possible that the specific pain mechanisms activated in your model do not respond to peripheral CB1/CB2 agonism in the same way as the successful preclinical models.
Q5: Is it possible my dosage or route of administration is incorrect?
A5: While possible, it's important to reference the dosages used in published studies. In successful preclinical rat studies, oral administration was used.[4] In the human clinical trials that showed no effect, single oral doses of 400 μg and 800 μg were administered.[1][2] The 800 μg dose was selected as the highest well-tolerated dose in humans.[1] The emergence of CNS side effects in the human trials suggests that the doses used were pharmacologically active.[2]
Troubleshooting Guide: Lack of Analgesic Effect
If you are not observing the expected analgesic effects of this compound in your research, consider the following troubleshooting steps.
1. Review Your Experimental Model
-
Question: Is my pain model appropriate for this compound?
-
Consideration: this compound showed efficacy in rodent models of chronic inflammatory and neuropathic pain.[3][4] It was ineffective in human models of acute post-operative and capsaicin-induced pain.[1][2]
-
Action: Compare your model's species and pain type to those in the literature. If you are using a model of acute pain or working with a non-rodent species, the lack of effect may be consistent with clinical findings.
2. Verify Drug Administration and Dosage
-
Question: Am I using an effective dose and route of administration?
-
Consideration: Human studies used single oral doses up to 800 μg.[1][2] These doses were sufficient to produce cannabinoid-like side effects, indicating systemic exposure and target engagement.[1][2]
-
Action: Ensure your dosage is within a pharmacologically relevant range. Refer to the data tables below for doses used in key studies. If you are using a different route of administration (e.g., intraperitoneal, intravenous), consider how this might alter the pharmacokinetic and pharmacodynamic profile, particularly its peripheral selectivity.
3. Assess Outcome Measures
-
Question: Are my outcome measures sensitive enough to detect an analgesic effect?
-
Consideration: The human trials used the Visual Analog Scale (VAS) for pain intensity, time to rescue medication, and measures of hyperalgesia (heat pain thresholds, area of mechanical allodynia).[1][2][8] this compound failed to show an effect on any of these measures compared to placebo.
-
Action: Review your endpoints. If you are using a behavioral test, ensure it is validated for your specific pain model and species. The lack of effect across multiple validated endpoints in the human trials suggests the issue lies with the compound's efficacy in those models, not the sensitivity of the measures.
4. The Preclinical vs. Clinical Discrepancy
-
Question: Why did this compound work in animals but not in humans?
-
Consideration: This is the central issue with this compound. Potential reasons include:
-
Species Differences: Fundamental differences in the endocannabinoid system or pain pathways between rodents and humans.
-
Model Validity: The animal models may not accurately reflect the human pain conditions tested.
-
Peripheral vs. Central Action: Despite its design, this compound caused central effects in humans at doses that were not analgesic.[1][2] It's possible that in humans, a higher degree of central CB1 receptor activation is required for analgesia than what could be safely achieved with this compound. The implication from one study is that peripheral CB1/CB2 receptor activation alone may be insufficient for treating acute nociceptive pain in humans.[1][7]
-
-
Action: Acknowledge this discrepancy in your research. Your results, if showing a lack of efficacy, contribute to the body of evidence highlighting the translational challenges in cannabinoid-based pain research.
Data Presentation
Table 1: Summary of this compound Human Analgesia Trials
| Study Pain Model | Species | Dose | Route of Administration | Key Analgesic Finding | Citation |
| Post-Operative Dental Pain | Human | 800 µg (single dose) | Oral | No significant difference in pain scores (VAS AUC) compared to placebo. | [1][8] |
| Capsaicin-Induced Pain | Human | 400 µg & 800 µg (single doses) | Oral | No significant attenuation of ongoing pain, primary hyperalgesia, or secondary hyperalgesia compared to placebo. | [2] |
Experimental Protocols
Methodology for Post-Operative Dental Pain Study[1][8]
-
Study Design: Randomized, double-blind, placebo-controlled, single-dose study.
-
Participants: Patients scheduled for surgical removal of one impacted lower third molar.
-
Treatment Groups:
-
This compound (800 µg, oral)
-
Naproxen (500 mg, oral, as a positive control)
-
Placebo (oral)
-
-
Procedure:
-
The assigned treatment was administered 1.5 hours before surgery.
-
Following surgery, ongoing post-operative pain and pain on jaw movement were assessed.
-
-
Primary Outcome Measure: Pain intensity assessed on a 100 mm Visual Analog Scale (VAS) from 0 to 8 hours post-surgery, with the Area Under the Curve (VAS AUC₀₋₈h) calculated.
-
Secondary Outcome Measures: Time to request rescue medication (acetaminophen).
Methodology for Capsaicin-Induced Pain and Hyperalgesia Study[2]
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy male volunteers.
-
Treatment Groups:
-
This compound (400 µg, oral)
-
This compound (800 µg, oral)
-
Placebo (oral)
-
-
Procedure:
-
Ongoing Pain: Intradermal capsaicin injections were administered into the forearm.
-
Hyperalgesia: Capsaicin cream was applied to the calf to induce primary and secondary hyperalgesia.
-
-
Outcome Measures:
-
Ongoing Pain: Pain intensity assessed on a 100 mm VAS.
-
Primary Hyperalgesia: Heat pain thresholds were measured.
-
Secondary Hyperalgesia: The area of mechanical allodynia was mapped.
-
CNS Effects: Subjective effects like feeling "high" or "sedated" were assessed using Visual Analog Mood Scales (VAMS).
-
Visualizations
Caption: Simplified signaling pathway for this compound as a CB1/CB2 receptor agonist.
Caption: Logical workflow for troubleshooting the lack of an analgesic effect with this compound.
References
- 1. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. AZD-1940 - Wikipedia [en.wikipedia.org]
- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]
AZD1940 CNS Side Effects in Humans: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the central nervous system (CNS) side effects of AZD1940 observed in human clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide insights into the experimental assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What were the most frequently reported CNS and related systemic side effects of this compound in human clinical trials?
A1: In a study involving patients undergoing third molar surgical removal, a single oral dose of 800 µg of this compound resulted in several adverse events. The most common were postural dizziness, nausea, hypotension, and headache.[1][2] These events were generally reported as mild to moderate in intensity.[1]
Q2: Did this compound produce subjective psychoactive effects in humans?
A2: Yes, despite being designed as a peripherally acting cannabinoid agonist, this compound produced mild, dose-dependent subjective cannabinoid effects.[3][4][5] Clinical trial participants reported statistically significant increases in feelings of being "sedated" and "high" compared to placebo.[1][3]
Q3: How were the subjective CNS effects of this compound quantitatively assessed in clinical trials?
A3: The subjective CNS effects of this compound were assessed using the Visual Analog Mood Scale (VAMS).[1][3] This scale allows participants to rate their feelings on a continuous line between two endpoints (e.g., "not at all high" to "extremely high"). The VAMS was used to measure feelings such as being 'stimulated', 'high', 'anxious', 'sedated', or 'down'.[3][5]
Q4: At what doses were the CNS side effects of this compound observed?
A4: CNS effects were observed at oral doses of 400 µg and 800 µg in healthy male volunteers.[3] The effects were found to be dose-dependent.[3][4] The 800 µg dose was identified as the highest well-tolerated single dose in an earlier study.[1]
Q5: What was the intended mechanism of action for this compound, and why were CNS effects unexpected?
A5: this compound was developed as a peripherally selective cannabinoid agonist, targeting CB1 and CB2 receptors.[6] The intention was to provide pain relief without the psychoactive effects associated with central CB1 receptor activation.[4] Animal studies had suggested good peripheral selectivity.[6] However, in human clinical trials, the drug produced unexpected side effects associated with central cannabinoid activity, which ultimately contributed to the discontinuation of its development.[6]
Troubleshooting Guides
Issue: Unexpected psychoactive or CNS-related adverse events observed in a preclinical or clinical study with a peripherally restricted cannabinoid agonist.
This guide provides a logical workflow to investigate and understand the potential causes of such unexpected effects.
Data Summary
Table 1: Frequency of Most Common Adverse Events with this compound (800 µg)
| Adverse Event | Percentage of Subjects Reporting (%) |
| Postural Dizziness | 80% |
| Nausea | 26% |
| Hypotension | 21% |
| Headache | 13% |
Data from a study in patients undergoing lower third molar surgical removal.[1]
Experimental Protocols
Assessment of Subjective Cannabinoid Effects using Visual Analog Mood Scale (VAMS)
This protocol outlines the methodology used in clinical trials to quantify the subjective CNS effects of this compound.
Objective: To measure subjective feelings that may be altered by a centrally acting drug.
Materials:
-
Visual Analog Mood Scale (VAMS) questionnaires. These are typically 100 mm lines with descriptive anchors at each end (e.g., "Not at all sedated" to "Extremely sedated").
-
A quiet, controlled environment for assessment.
Procedure:
-
Baseline Assessment: Before administration of the study drug (this compound or placebo), participants are asked to complete the VAMS to establish a baseline.
-
Questionnaire Items: Participants rate their current state on several scales, including, but not limited to:
-
Post-Dosing Assessments: At specified time points after drug administration (e.g., up to 24 hours), participants complete the VAMS again.[3]
-
Data Collection: The distance from the "zero" end of the line to the participant's mark is measured in millimeters to provide a quantitative score (0-100) for each item.
-
Data Analysis: The change from baseline in VAMS scores is calculated for each post-dosing time point. Statistical comparisons are then made between the this compound and placebo groups to determine if there are significant drug-induced effects.
Signaling Pathways
Intended vs. Observed Activity of this compound
This compound was designed to act on peripheral cannabinoid receptors to achieve analgesia without CNS side effects. However, clinical findings indicated central activity. This diagram illustrates the intended peripheral pathway versus the observed central effects.
References
- 1. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal [scienceon.kisti.re.kr]
- 3. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD-1940 - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming AZD1940 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with AZD1940.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vitro cell-based assay. What is a recommended starting point for preparing a stock solution?
A1: A common starting point for preparing a high-concentration stock solution of this compound is to use dimethyl sulfoxide (B87167) (DMSO).[1] It has been reported that this compound is soluble in DMSO at a concentration of 100 mg/mL (241.83 mM); however, this may require sonication to fully dissolve.[1] It is also important to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and the presence of water can significantly impact the solubility of the compound.[1] For your final assay concentration, you will need to dilute this stock solution into your aqueous cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer for my experiment. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. This is often referred to as a "kinetic" solubility issue.[2][3] Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to determine the highest achievable concentration in your final assay buffer without precipitation.
-
Use a surfactant: Incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final buffer can help to maintain the solubility of this compound.[1]
-
Employ co-solvents: A mixture of solvents can improve solubility. For instance, a formulation containing PEG300 and Tween-80 in addition to DMSO has been used.[1]
-
Sonication: Briefly sonicating the final solution after dilution can sometimes help to redissolve small amounts of precipitate.[1]
Q3: I need to prepare a formulation of this compound for oral administration in an animal study. What are some suitable vehicle options?
A3: For oral administration in animal studies, several vehicle formulations can be considered to improve the solubility and absorption of this compound. Two reported formulations are:
-
Aqueous-based vehicle: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Oil-based vehicle: A solution of 10% DMSO in 90% corn oil has also been used, achieving a solubility of at least 2.5 mg/mL.[1]
The choice of vehicle will depend on your specific experimental requirements, such as dosing volume and the animal model being used.
Q4: Can I heat my this compound solution to get it to dissolve?
A4: Gentle heating can be a method to aid in the dissolution of compounds. However, it is crucial to first establish the thermal stability of this compound to avoid degradation. If you choose to heat the solution, do so gently and for a minimal amount of time. It is also important to cool the solution to room temperature before use to check for any precipitation that may occur upon cooling. Sonication is often a safer alternative to heating.[1]
Troubleshooting Guide
Problem: Precipitation in Aqueous Buffers
| Potential Cause | Suggested Solution |
| Exceeding aqueous solubility limit. | Determine the maximum soluble concentration in your specific buffer. Consider lowering the working concentration if possible. |
| Poor "kinetic" solubility after dilution from organic stock. | Incorporate a surfactant (e.g., 0.1% Tween-80) or a co-solvent (e.g., 1-5% PEG300) in the final aqueous buffer. |
| pH of the buffer. | Although information on the pKa of this compound is not readily available, the pH of the buffer can influence the solubility of ionizable compounds.[4] Experiment with buffers of slightly different pH values if your experimental design allows. |
Problem: Difficulty Preparing In Vivo Formulations
| Potential Cause | Suggested Solution |
| Inadequate solubilizing agents. | For aqueous-based oral formulations, a combination of DMSO, PEG300, and Tween-80 is a good starting point.[1] For lipid-based formulations, consider corn oil.[1] |
| Compound crashing out upon storage. | Prepare formulations fresh before each use. If storage is necessary, store at an appropriate temperature and visually inspect for precipitation before use. Re-sonication may be required. |
| High dose requirement exceeding solubility. | This is a significant formulation challenge. Advanced formulation strategies such as solid dispersions, micronization, or nano-suspensions may be necessary.[5][6][7] These typically require specialized equipment and expertise. |
Data Summary
Reported Solubility of this compound in Various Vehicles
| Vehicle Composition | Reported Solubility | Notes |
| DMSO | ≥ 100 mg/mL (241.83 mM) | May require sonication. Use of fresh, anhydrous DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.05 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.05 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of an Aqueous-Based Oral Formulation
-
Prepare the vehicle by mixing the components in the following order: 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a 10x stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add 1 part of the this compound DMSO stock to 9 parts of the prepared vehicle.
-
Vortex thoroughly until a clear solution is obtained. This will result in a final formulation with 10% DMSO and an this compound concentration of 2.5 mg/mL.
Visualizations
Caption: Workflow for preparing this compound stock and in vivo oral formulation.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Simplified signaling pathway for cannabinoid receptor agonists like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
AZD1940 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound AZD1940.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, orally active cannabinoid agonist that binds with high affinity to both the CB1 and CB2 receptors.[1] It was designed as a peripherally selective agonist, intended to provide pain relief without the central nervous system (CNS) side effects typically associated with cannabinoid receptor activation in the brain.[1]
Q2: What were the key findings from preclinical studies of this compound?
Preclinical studies, primarily in rat models, showed that this compound produced significant analgesic effects in both inflammatory and neuropathic pain models.[2] These effects were believed to be mediated by the activation of peripheral CB1 receptors.[2] Notably, these studies suggested low brain uptake of the compound at doses that provided pain relief.[2]
Q3: Why was the development of this compound discontinued?
Despite promising preclinical results, this compound failed to demonstrate sufficient analgesic efficacy in human clinical trials.[1] Furthermore, it produced unexpected and significant side effects associated with central cannabinoid activity, which contradicted its design as a peripherally selective drug.[1]
Q4: What were the specific human experimental models used to test this compound's efficacy?
This compound was evaluated in two main human pain models:
-
Capsaicin-Induced Pain and Hyperalgesia: This model involves the intradermal injection of capsaicin (B1668287) to induce pain and heightened sensitivity. This compound did not significantly reduce pain or hyperalgesia in this model compared to placebo.[3]
-
Post-Operative Dental Pain: This study assessed pain relief after the surgical removal of impacted third molars. This compound was not more effective than placebo in reducing post-operative pain.[4]
Troubleshooting Experimental Variability
One of the most significant challenges with this compound is the discrepancy between preclinical and clinical outcomes. This section addresses potential sources of variability and offers troubleshooting guidance.
Issue 1: Discrepancy between animal and human efficacy studies.
-
Possible Cause 1: Species-specific differences in metabolism. The pharmacokinetics and metabolism of this compound may differ significantly between rodents and humans, leading to variations in active compound exposure at the target receptors.
-
Troubleshooting:
-
Conduct comprehensive pharmacokinetic studies in your animal model to ensure that plasma concentrations are comparable to those achieved in human trials.
-
Analyze metabolite profiles in both species to identify any differences that could impact efficacy or off-target effects.
-
-
Possible Cause 2: Differences in CB1/CB2 receptor distribution and signaling. The density and signaling pathways of cannabinoid receptors can vary between species, potentially altering the response to this compound.
-
Troubleshooting:
-
Characterize CB1 and CB2 receptor expression levels in the specific tissues relevant to your experimental model.
-
Consider in vitro studies using both human and rodent cell lines expressing CB1 and CB2 receptors to compare signaling responses.
-
Issue 2: Unexpected Central Nervous System (CNS) side effects in human trials.
-
Possible Cause 1: Higher than anticipated brain penetration in humans. Despite preclinical data suggesting low brain uptake, the compound may cross the blood-brain barrier more readily in humans.
-
Troubleshooting:
-
In animal models, use sensitive analytical methods to accurately quantify brain and cerebrospinal fluid concentrations of this compound.
-
Consider co-administration with a P-glycoprotein inhibitor in animal studies to assess the potential for active efflux mechanisms limiting brain penetration.
-
-
Possible Cause 2: Formation of centrally active metabolites. Metabolites of this compound formed in humans may have a higher propensity to cross the blood-brain barrier and activate central CB1 receptors.
-
Troubleshooting:
-
Identify and synthesize potential human metabolites of this compound and test their activity on CB1 receptors and their ability to cross a model of the blood-brain barrier.
-
Data Presentation
Table 1: this compound Clinical Trial Adverse Events
| Adverse Event | Frequency in this compound Group |
| Postural Dizziness | 80% |
| Nausea | 26% |
| Hypotension | 21% |
| Headache | 13% |
Data from a study on post-operative dental pain.[4]
Experimental Protocols
1. Capsaicin-Induced Pain and Hyperalgesia Model (Human)
-
Objective: To assess the analgesic and anti-hyperalgesic effects of a compound.
-
Methodology:
-
A baseline assessment of pain and sensory thresholds is conducted.
-
Capsaicin is administered via intradermal injection into the forearm to induce a localized area of pain and sensitivity.[3]
-
In some protocols, capsaicin cream is applied to the calf to induce primary and secondary hyperalgesia.[3]
-
The investigational drug (e.g., this compound) or placebo is administered.
-
Pain intensity is assessed using a visual analogue scale (VAS).[3]
-
Primary and secondary hyperalgesia are measured by assessing heat pain thresholds and the area of mechanical allodynia.[3]
-
Subjective CNS effects can be monitored using scales like the Visual Analogue Mood Scale (VAMS).[3]
-
2. Post-Operative Dental Pain Model (Human)
-
Objective: To evaluate the efficacy of an analgesic in an acute pain setting.
-
Methodology:
-
Patients scheduled for the surgical removal of one or more impacted mandibular third molars are recruited.[4]
-
The investigational drug (e.g., this compound), a positive control (e.g., naproxen), or a placebo is administered before surgery.[4]
-
Post-operative pain is assessed at regular intervals using a VAS for both ongoing pain and pain on jaw movement.[4]
-
The primary outcome is often the time-weighted sum of pain intensity over a set period (e.g., 8 hours).
-
The use of rescue medication is recorded as a secondary outcome.[4]
-
Visualizations
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
Caption: this compound development and discontinuation workflow.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1940 Clinical Trial Failure: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of AZD1940, a peripherally selective cannabinoid agonist.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for this compound?
This compound was developed by AstraZeneca as a peripherally selective cannabinoid agonist, binding with high affinity to both CB1 and CB2 receptors.[1] The primary goal was to achieve analgesia for neuropathic pain by acting on peripheral cannabinoid receptors, thereby avoiding the psychoactive side effects associated with central CB1 receptor activation in the brain.[2][3][4] Preclinical studies in animal models had shown promising results, indicating robust analgesic effects in inflammatory and neuropathic pain with low brain uptake.[2][3]
Q2: Why did this compound fail in human clinical trials?
This compound ultimately failed in clinical trials due to a combination of two primary factors:
-
Lack of Efficacy: In human studies, this compound did not demonstrate a statistically significant analgesic effect compared to placebo.[3][5][6] This was observed in a trial for post-operative pain after third molar removal and in a capsaicin-induced pain model.[5][6]
-
Unexpected Central Nervous System (CNS) Side Effects: Despite being designed for peripheral action, this compound produced significant CNS-related adverse events.[1][5] These side effects included postural dizziness, nausea, hypotension, headache, and subjective feelings of being "sedated" and "high," which are characteristic of central cannabinoid activity.[5][6] The emergence of these dose-dependent CNS effects suggested that the peripheral selectivity observed in animal models did not translate to humans at the doses tested.[3][6]
Troubleshooting Guide for Cannabinoid Agonist Development
This guide addresses potential issues that researchers might encounter when developing peripherally restricted cannabinoid agonists, drawing lessons from the this compound trials.
Issue 1: Preclinical analgesic efficacy does not translate to human trials.
-
Possible Cause: Species-specific differences in drug metabolism, receptor pharmacology, or the blood-brain barrier integrity can lead to discrepancies between animal models and human outcomes. While this compound showed low brain uptake in rats and primates, this may not have been fully replicated in humans, leading to central effects at doses required for analgesia.[3]
-
Troubleshooting/Solution:
-
Early Human Microdosing Studies: Conduct early-phase human studies with radiolabeled compounds (like [11C]this compound) to assess brain penetration and receptor occupancy using techniques like Positron Emission Tomography (PET).[7]
-
Refined Preclinical Models: Utilize a battery of predictive animal models that more closely mimic the human pain condition being targeted.
-
Allometric Scaling: Employ advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling and allometric scaling to better predict human dosage and exposure from preclinical data.
-
Issue 2: Emergence of unexpected on-target central nervous system (CNS) side effects.
-
Possible Cause: The therapeutic window for achieving peripheral analgesia without central side effects may be very narrow or non-existent for the compound. For this compound, the doses that might have produced analgesia also led to intolerable CNS effects.
-
Troubleshooting/Solution:
-
Receptor Subtype Selectivity: Develop agonists with higher selectivity for the CB2 receptor, which is primarily expressed in immune cells and is not associated with psychoactive effects.[2]
-
Biased Agonism: Investigate "biased agonists" that selectively activate specific downstream signaling pathways of the CB1 receptor (e.g., G-protein signaling over β-arrestin pathways) to separate analgesic effects from unwanted side effects.
-
Prodrug Strategies: Design prodrugs that are inactive until they are metabolized to the active form in peripheral tissues, limiting CNS exposure.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trial of this compound in patients undergoing third molar surgical removal.
Table 1: Analgesic Efficacy of this compound vs. Placebo and Naproxen
| Outcome Measure | This compound (800 µg) | Placebo | Naproxen (500 mg) |
| Pain VAS AUC0-8h | No significant difference from placebo | - | Statistically significant reduction (p < 0.0001) |
| VASJM AUC0-8h | No significant difference from placebo | - | Statistically significant reduction (p < 0.0001) |
| Request for Rescue Medication | No significant difference from placebo | - | Significantly fewer patients requested rescue |
| Time to Rescue Medication | No significant difference from placebo | - | Significantly longer time to rescue |
VAS AUC0-8h: Area under the curve for the visual analog scale of ongoing pain from 0 to 8 hours post-surgery.[5] VASJM AUC0-8h: Area under the curve for the visual analog scale of pain on jaw movement from 0 to 8 hours post-surgery.[5]
Table 2: Common Adverse Events Reported for this compound
| Adverse Event | Incidence in this compound Group |
| Postural Dizziness | 80% |
| Nausea | 26% |
| Hypotension | 21% |
| Headache | 13% |
Data from a study where patients received a single 800 µg oral dose of this compound.[5]
Experimental Protocols
Protocol 1: Evaluation of Analgesic Efficacy in Post-Operative Dental Pain
-
Study Design: A randomized, double-blind, placebo-controlled study.[5]
-
Participants: 151 patients scheduled for the surgical removal of an impacted lower third molar.[5]
-
Treatment Arms:
-
Single oral dose of 800 µg this compound (n=61)
-
Placebo (n=59)
-
Naproxen 500 mg (active control) (n=31)
-
-
Procedure: The study drug was administered 1.5 hours before surgery.[5]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Visualizations
Caption: Simplified signaling pathway of this compound at CB1 and CB2 receptors.
Caption: Workflow of a typical clinical trial for an analgesic, like this compound.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD1940 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with AZD1940 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a high-affinity agonist that targets both the cannabinoid CB1 and CB2 receptors.[1][2][3] These receptors are part of the G protein-coupled receptor (GPCR) superfamily.[1][4] It was initially developed for the treatment of neuropathic pain due to its robust analgesic effects observed in preclinical models.[1][2][5]
Q2: What is the mechanism of action for this compound?
As a cannabinoid receptor agonist, this compound binds to and activates CB1 and CB2 receptors.[1] These receptors are primarily coupled to inhibitory G proteins (Gi/o).[1] Activation initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and other downstream effects, ultimately influencing neurotransmitter release and immune cell function.[1]
Q3: What are the binding affinities of this compound for human CB1 and CB2 receptors?
This compound exhibits high affinity for both human cannabinoid receptors, with a notable preference for the CB2 receptor. The pKi values are reported as 7.93 for the human CB1 receptor and 9.06 for the human CB2 receptor.[1][3][4]
Q4: What type of binding assay is most common for a compound like this compound?
Radioligand binding assays are a standard and highly sensitive method for characterizing the binding of ligands like this compound to their receptors.[6][7] These assays typically involve using a radiolabeled form of a known cannabinoid receptor ligand (like [3H]CP-55,940) and measuring the ability of unlabeled this compound to compete for binding to the receptor.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for human cannabinoid receptors.
| Receptor | Species | Binding Affinity (pKi) | Reference |
| CB1 | Human | 7.93 | [1][3][4] |
| CB2 | Human | 9.06 | [1][3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the cannabinoid signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
Caption: Experimental workflow for an this compound competitive radioligand binding assay.
Troubleshooting Guide
Q: Why is my signal-to-noise ratio low or non-existent?
A low signal can result from several factors related to the receptor, the radioligand, or the assay conditions.
-
Problem: Inactive or Low Receptor Expression: The cells or tissue membranes may have low expression levels of CB1/CB2 receptors, or the receptors may have degraded during preparation.[8]
-
Solution: Confirm receptor expression using a validated method like Western Blot or by using a control ligand with known high affinity. Use fresh membrane preparations and always include protease inhibitors during homogenization.[9]
-
-
Problem: Radioligand Degradation: The radioligand may have degraded due to improper storage or handling, leading to decreased specific activity.
-
Solution: Check the expiration date and storage conditions of the radioligand. Aliquot the radioligand upon receipt to avoid repeated freeze-thaw cycles.
-
-
Problem: Suboptimal Assay Conditions: Incubation times may be too short to reach binding equilibrium, or the assay buffer composition may be incorrect.[8]
-
Solution: Perform a time-course experiment to determine the time required to reach equilibrium. Ensure the buffer pH and ionic strength are optimized for your receptor system.
-
Q: What is causing high non-specific binding (NSB) in my assay?
High non-specific binding can mask the specific signal and is a common issue in binding assays, particularly with hydrophobic compounds.[6][8] NSB should ideally be less than 50% of the total binding.[8]
-
Problem: Radioligand Concentration is Too High: Using a radioligand concentration significantly above its Kd value can increase NSB.
-
Solution: Use a lower concentration of the radioligand, typically at or below its Kd value for the receptor.[8]
-
-
Problem: Insufficient Washing: Failure to adequately wash the filters after incubation can leave behind unbound radioligand.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer.[8]
-
-
Problem: Binding to Assay Components: The radioligand may be binding to the filter paper or the assay plate itself.
-
Problem: Excessive Protein Concentration: Too much membrane protein in the assay can increase the number of non-specific sites.
Q: My competition curve looks unusual (e.g., shallow or biphasic). What does this mean?
Anomalous competition curves can indicate complex binding kinetics or issues with the assay setup.
-
Problem: Complex Binding Behavior: GPCRs like CB1 and CB2 can form dimers or exist in different affinity states (e.g., coupled vs. uncoupled to G-proteins), which can result in biphasic competition curves.[10]
-
Solution: This may be a true pharmacological phenomenon. Analyze the data using a two-site binding model instead of a one-site model. The presence of GTP analogs (like GTPγS) in the assay buffer can uncouple the receptor from G-proteins, potentially converting a biphasic curve to a monophasic one.
-
-
Problem: Ligand or Receptor Degradation: If either this compound or the receptor is degrading during the incubation period, it can lead to a shallow curve.
-
Solution: Verify the stability of your compound in the assay buffer. Ensure protease inhibitors are present in the receptor preparation. Shorten incubation times if stability is an issue, but ensure equilibrium is still reached.
-
-
Problem: Issues with Serial Dilutions: Errors in the preparation of the this compound serial dilutions can distort the shape of the competition curve.
-
Solution: Carefully prepare fresh dilutions for each experiment. Use low-binding plastics for preparing and storing solutions of hydrophobic compounds.
-
Caption: Troubleshooting decision tree for this compound binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay for this compound
This protocol describes a general method for determining the binding affinity (Ki) of this compound for CB1 or CB2 receptors using a filtration-based competitive radioligand binding assay.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from HEK or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940 (or another suitable cannabinoid receptor radioligand) with high specific activity.
-
Competing Ligand: this compound.
-
Non-Specific Determinate: A high concentration (e.g., 10 µM) of a standard non-radiolabeled cannabinoid agonist like WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA (fatty-acid free), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, vacuum filtration manifold (harvester), glass fiber filters (e.g., GF/C), scintillation vials, scintillation counter, and scintillation fluid.
2. Procedure:
-
Reagent Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the competition curve (e.g., from 10 pM to 100 µM).
-
Dilute the radioligand in assay buffer to a working concentration that is typically at or near its Kd for the target receptor.
-
Thaw the receptor membrane preparation on ice and dilute to the pre-determined optimal concentration in assay buffer.[9]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the diluted radioligand, and 150 µL of the diluted membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific determinate (e.g., 10 µM WIN 55,212-2), 50 µL of the diluted radioligand, and 150 µL of the diluted membrane preparation.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of the diluted radioligand, and 150 µL of the diluted membrane preparation.
-
Note: Final assay volume is 250 µL. All determinations should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Detection:
-
Dry the filter mat completely.
-
Place the filters into scintillation vials (or use a filter-bottom plate), add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. AZD-1940 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of AZD1940 In Vivo Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the in vivo efficacy of AZD1940, a peripherally selective cannabinoid CB1/CB2 receptor agonist. Despite demonstrating robust analgesic effects in preclinical animal models, this compound failed to show significant analgesic efficacy in human clinical trials and produced unexpected central nervous system (CNS) side effects. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why did this compound fail in human clinical trials despite promising preclinical data?
A1: The discrepancy between preclinical success in rodent models of inflammatory and neuropathic pain and the lack of efficacy in human trials for acute pain is a significant challenge.[1][2][3] Several factors may contribute to this translational failure:
-
Species Differences: Pharmacokinetic and pharmacodynamic differences between rodents and humans can alter a drug's efficacy and side-effect profile.
-
Pain Model Discrepancy: The human pain models used in clinical trials (capsaicin-induced pain and post-operative dental pain) may not have been appropriate for a peripherally acting cannabinoid agonist, unlike the chronic inflammatory and neuropathic pain models where it showed promise in animals.[1][3]
-
Suboptimal Target Engagement: While plasma levels in human trials were higher than the effective doses in preclinical studies, it's possible that target engagement at the peripheral sites of pain was insufficient to produce a significant analgesic effect.[1]
-
Unexpected Central Nervous System Effects: The emergence of dose-dependent CNS side effects, such as dizziness and sedation, in humans suggested that the intended peripheral restriction was not fully achieved at higher doses, complicating the interpretation of its analgesic potential.[1][3][4]
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effects observed in humans were not due to binding to other receptors but rather the drug crossing the blood-brain barrier and acting on central CB1 receptors, which was not anticipated based on preclinical data.[1][2] These on-target, but centrally mediated, effects included:
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to a variety of cellular responses, including the inhibition of adenylyl cyclase and modulation of ion channels, ultimately leading to reduced neuronal excitability and inflammation. The analgesic effects observed in preclinical models were shown to be primarily mediated by the activation of peripheral CB1 receptors.[6]
Troubleshooting Guide for In Vivo Experiments
Researchers utilizing this compound in preclinical settings may encounter several challenges. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy in Animal Model | Inappropriate pain model selection. | Ensure the chosen animal model (e.g., chronic inflammatory or neuropathic pain) is relevant to the peripheral action of this compound. Acute pain models may be less responsive.[1][3] |
| Suboptimal dosing or administration route. | Review literature for effective dose ranges in your specific model. Consider oral gavage as it is an orally active compound.[5] Perform a dose-response study to determine the optimal concentration. | |
| Formulation and solubility issues. | Ensure this compound is properly solubilized for administration. Poor solubility can lead to low bioavailability. Consider using formulation strategies to improve solubility and absorption. | |
| Unexpected Behavioral Side Effects (e.g., sedation, motor impairment) | Central nervous system penetration. | While designed to be peripherally restricted, some CNS penetration can occur, especially at higher doses.[7] Lower the dose and re-evaluate. Consider co-administration with a peripherally restricted CB1 antagonist to confirm peripheral mechanism of action. |
| Off-target effects (less likely but possible). | Conduct in vitro assays to confirm selectivity for CB1/CB2 receptors over other potential targets. | |
| High Variability in Experimental Results | Inconsistent drug administration. | Ensure accurate and consistent dosing and administration techniques across all animals. |
| Biological variability in animals. | Use a sufficient number of animals per group to account for individual differences. Ensure animals are of similar age and weight. | |
| Improper handling or storage of this compound. | Store the compound according to the manufacturer's instructions to prevent degradation. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| pKi (CB1 Receptor) | Human | 7.93 | [5] |
| pKi (CB2 Receptor) | Human | 9.06 | [5] |
| Clinical Trial Dose (Capsaicin Model) | Human | 400 µg and 800 µg (oral) | [4] |
| Clinical Trial Dose (Dental Pain Model) | Human | 800 µg (oral) | [3] |
| Brain-Plasma Partition Coefficient | Rat | 0.04 | [7] |
Experimental Protocols
General Protocol for Oral Administration of this compound in a Rodent Neuropathic Pain Model
-
Animal Model: Induce neuropathic pain using a validated model such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI). Allow sufficient time for the development of neuropathic pain behaviors (typically 7-14 days).
-
Compound Preparation:
-
Prepare a vehicle solution appropriate for oral administration (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80 in water).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentration in the vehicle. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
-
-
Dosing:
-
Administer this compound or vehicle orally via gavage at a volume of 5-10 mL/kg.
-
Based on preclinical literature, a starting dose range could be 1-10 mg/kg. A full dose-response curve should be generated.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline (before drug administration) and at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Assess thermal hyperalgesia using a plantar test or Hargreaves apparatus.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) for mechanical allodynia or paw withdrawal latency (in seconds) for thermal hyperalgesia.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle group.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound upon binding to CB1 and CB2 receptors.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting the lack of in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. AZD-1940 - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD1940
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD1940. The information addresses potential issues related to the compound's off-target effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a synthetic cannabinoid agonist that demonstrates high affinity for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1][2] It was initially developed as a peripherally acting analgesic for neuropathic pain.[1][3]
Q2: What are the documented off-target or unexpected effects of this compound in human studies?
While designed to be peripherally selective, clinical trials with this compound revealed significant and unexpected side effects associated with central nervous system (CNS) activity.[1][2] These effects are consistent with the activation of central CB1 receptors. The most commonly reported adverse events include postural dizziness, nausea, hypotension, headache, and subjective feelings of being "sedated" or "high".[4][5]
Q3: Did this compound show analgesic efficacy in clinical trials?
No, in human clinical trials for post-operative pain after third molar removal and capsaicin-induced pain and hyperalgesia, this compound did not demonstrate a significant reduction in pain compared to placebo.[4][5][6] The development of this compound was discontinued (B1498344) due to this lack of analgesic efficacy and the presence of centrally mediated side effects.[1]
Q4: What is the preclinical evidence for the peripheral restriction of this compound?
In preclinical animal models (rats and primates), this compound showed low brain uptake at doses that produced analgesic effects, suggesting it was peripherally restricted in these species.[2][3][7] However, these findings did not translate to human subjects, where central effects were observed.[1][2]
Troubleshooting Guide
Issue: Unexpected CNS-related behavioral changes observed in animal models (e.g., sedation, altered motor function).
Possible Cause: Although preclinical data suggested low brain penetration, higher doses or species-specific differences in drug metabolism and blood-brain barrier transport could lead to central CB1 receptor engagement.
Suggested Actions:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the threshold at which CNS effects appear.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of this compound with the onset of behavioral changes.
-
Use of Antagonists: Administer a centrally acting CB1 receptor antagonist to confirm that the observed effects are mediated by central CB1 receptors.
Issue: Lack of analgesic effect in a specific pain model.
Possible Cause: The analgesic efficacy of this compound was not demonstrated in human acute pain models.[4][5] The compound's mechanism of action may not be suitable for all types of pain.
Suggested Actions:
-
Positive Controls: Ensure that the pain model is validated with a compound known to be effective, such as naproxen, which was used as a positive control in a clinical trial for this compound.[4]
-
Re-evaluate Model Selection: Consider if the chosen pain model is appropriate for a peripherally acting cannabinoid agonist. The lack of efficacy in humans was observed in both inflammatory and neuropathic pain models.
-
Measure Target Engagement: Confirm that this compound is reaching the peripheral target receptors at a sufficient concentration to expect a biological effect.
Quantitative Data
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Target | Species | Assay Type | Value | Reference |
| hCB1 | Human | Binding Affinity (pKi) | 7.93 | [7] |
| hCB2 | Human | Binding Affinity (pKi) | 9.06 | [7] |
| hCB1 | Human | GTPγS Functional Assay (pEC50) | 8.0 | [7] |
| hCB1 | Human | GTPγS Functional Assay (Emax) | 115% (vs. WIN 55,212) | [7] |
hCB1: human Cannabinoid Receptor 1; hCB2: human Cannabinoid Receptor 2; pKi: negative logarithm of the inhibition constant; pEC50: negative logarithm of the half-maximal effective concentration; Emax: maximum effect.
Experimental Protocols
Protocol: Assessment of Central Nervous System (CNS) Effects using a Visual Analog Mood Scale (VAMS)
This protocol outlines a general method for assessing subjective CNS effects in human subjects, based on the methodology used in this compound clinical trials.[4][5]
Objective: To quantify subjective feelings that may be indicative of central cannabinoid activity.
Materials:
-
Visual Analog Mood Scale (VAMS) questionnaires. These are typically 100 mm lines where subjects mark their current state between two extremes (e.g., "Not at all high" to "Extremely high").
-
List of mood descriptors, including "Sedated," "High," "Anxious," "Stimulated," and "Down."[5]
Procedure:
-
Baseline Measurement: Before administration of this compound or placebo, provide each subject with the VAMS questionnaires. Instruct them to make a vertical mark on each line to indicate how they are currently feeling for each descriptor.
-
Compound Administration: Administer the single oral dose of this compound or placebo.
-
Post-Dose Assessments: At predefined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), provide the subjects with a new set of VAMS questionnaires to complete.
-
Data Quantification: For each completed scale, measure the distance in millimeters from the "low" end of the scale to the subject's mark. This provides a numerical score for each mood descriptor at each time point.
-
Data Analysis: Compare the changes from baseline in the VAMS scores between the this compound and placebo groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
mitigating AZD1940-induced dizziness and nausea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD1940. The information provided is intended to help mitigate common side effects of dizziness and nausea observed during experiments with this peripherally selective cannabinoid CB1/CB2 receptor agonist.
Troubleshooting Guide
Issue 1: Unexpectedly high incidence of dizziness or sedation in experimental subjects.
Question: We are observing a high rate of postural dizziness and sedative effects in our subjects receiving this compound, even at doses predicted to have low brain uptake. How can we manage this?
Answer:
This is a known adverse effect of this compound. Clinical data has shown that even though this compound was designed to be peripherally selective, it can produce centrally-mediated side effects.[1][2] In a clinical study, postural dizziness was observed in 80% of subjects who received an 800 μg single oral dose of this compound.[3]
Mitigation Strategies:
-
Dose-Response Assessment: If not already performed, conduct a thorough dose-response study to identify the minimal effective dose with the lowest incidence of dizziness. The side effects of this compound have been reported to be dose-dependent.[2][4]
-
Subject Monitoring: Implement a protocol for monitoring postural hypotension, which is a likely contributor to dizziness. This can include measuring blood pressure and heart rate before and after administration, especially upon changes in posture (e.g., from lying down to standing).
-
Controlled Environment: For animal studies, ensure the testing environment is safe to prevent injury from potential motor impairment. For clinical research, subjects should be advised to avoid activities requiring high alertness, such as operating machinery.
-
Acclimatization Period: For multi-dose studies, consider an initial dose-escalation phase to allow for potential tolerance development to the central nervous system (CNS) effects. Tolerance to some cannabinoid effects can develop rapidly.[5]
Experimental Protocol: Assessing Postural Hypotension
-
Objective: To quantify the effect of this compound on postural changes in blood pressure.
-
Procedure:
-
Acclimatize the subject (animal or human) in a quiet environment.
-
Measure baseline blood pressure and heart rate in a resting (supine or prone) position.
-
Administer this compound or vehicle control.
-
At predefined time points post-administration, measure blood pressure and heart rate again in the resting position.
-
Carefully and safely, change the subject's posture to an upright position (e.g., standing for humans, or head-up tilt for animals).
-
Immediately measure blood pressure and heart rate, and repeat measurements at 1 and 3 minutes after the postural change.
-
-
Analysis: Compare the changes in blood pressure and heart rate between the this compound and vehicle groups. A significant drop in blood pressure upon standing is indicative of postural hypotension.
Issue 2: Significant occurrence of nausea and gastrointestinal discomfort.
Question: Our study is encountering a notable incidence of nausea in subjects treated with this compound. Given that cannabinoid agonists are often used to prevent nausea, this is unexpected. What could be the cause and how can we address it?
Answer:
The observation of nausea with this compound is consistent with clinical trial findings, where 26% of subjects reported this adverse event.[3] While the endocannabinoid system is known to regulate nausea, and CB1 receptor agonism is generally anti-emetic, the effects can be complex and dose-dependent.[6][7] The nausea induced by this compound could be due to its specific pharmacological profile or off-target effects. It is also possible that despite its design for peripheral action, sufficient central CB1 receptor activation occurs to induce these effects.[1][2]
Mitigation Strategies:
-
Concomitant Administration of an Anti-emetic: Depending on the experimental design and goals, co-administration with a standard anti-emetic agent (e.g., a 5-HT3 antagonist like ondansetron) could be considered to manage the nausea without interfering with the primary endpoints of the study. The anti-nausea effects of some cannabinoids may be mediated by their interaction with the serotonin (B10506) system.[7]
-
Dietary Controls: In both preclinical and clinical studies, ensure that the timing of drug administration relative to food intake is consistent, as this can influence gastrointestinal tolerance.
-
Objective Quantification of Nausea: In animal models, "conditioned gaping" is a recognized surrogate for nausea and can be used to objectively quantify this side effect.[6][7] For human studies, utilize a Visual Analogue Scale (VAS) for nausea.
Experimental Protocol: Conditioned Gaping Assay in Rats (as a surrogate for nausea)
-
Objective: To assess the nausea-inducing potential of this compound.
-
Procedure:
-
Conditioning Phase:
-
Pair a novel taste stimulus (e.g., saccharin (B28170) solution) with an injection of this compound at the dose of interest.
-
On a separate day, pair the same novel taste with a vehicle injection in a control group.
-
-
Testing Phase:
-
A few days later, present the novel taste stimulus to both groups of animals again, without any injection.
-
Videotape the animals' oral and facial movements.
-
-
Analysis:
-
Score the number of "gapes" (rapid, wide opening of the mouth with retraction of the lower jaw) during a set period after re-exposure to the taste stimulus.
-
An increased number of gapes in the this compound-paired group compared to the vehicle group indicates a conditioned nausea response.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[8] It was designed to be peripherally selective, with low brain uptake, to minimize the psychoactive effects typically associated with central CB1 receptor activation.[1][8] However, clinical studies have shown that it can still produce CNS-related side effects.[2][3][4]
Q2: What are the most common side effects reported for this compound?
A2: In a clinical trial involving a single 800 μg oral dose of this compound, the most frequently reported adverse events were postural dizziness (80%), nausea (26%), hypotension (21%), and headache (13%).[3] Feelings of being "sedated" and "high" were also reported.[3][4]
Q3: Why would a cannabinoid agonist like this compound cause dizziness?
A3: Dizziness is a common side effect of cannabinoid agonists and is often linked to their effects on the central and cardiovascular systems.[9][10] The endocannabinoid system is involved in the regulation of balance and vestibular function.[11][12] Activation of CB1 receptors in the brain, even at low levels, can impact the vestibular nucleus complex, which is crucial for maintaining balance.[11] Additionally, cannabinoids can cause postural hypotension (a drop in blood pressure upon standing), which can lead to lightheadedness and dizziness.[3]
Q4: Is there a way to predict which subjects might be more susceptible to these side effects?
A4: Currently, there are no established biomarkers to predict susceptibility to this compound-induced side effects. However, individuals with a history of vestibular disorders, cardiovascular conditions (especially hypotension), or a sensitivity to other cannabinoid compounds might be at a higher risk. Careful screening of subjects' medical history is recommended.
Q5: How can we objectively measure the CNS effects of this compound in our experiments?
A5: In human studies, subjective effects can be quantified using rating scales like the Visual Analogue Mood Scale (VAMS), which assesses feelings such as "stimulated," "high," "anxious," "sedated," or "down."[3][4] In animal models, a battery of behavioral tests can be employed to assess CNS effects, including the open field test for changes in locomotion and anxiety-like behavior, and the rotarod test for motor coordination.[13]
Data Summary
Table 1: Incidence of Common Adverse Events with a Single 800 μg Oral Dose of this compound in a Clinical Trial
| Adverse Event | Incidence in this compound Group (n=61) |
| Postural Dizziness | 80% |
| Nausea | 26% |
| Hypotension | 21% |
| Headache | 13% |
Data extracted from Kalliomäki et al., 2013.[3]
Visualizations
Caption: Signaling pathway of this compound as a CB1/CB2 receptor agonist.
Caption: Troubleshooting workflow for managing this compound-induced side effects.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csohns.org [csohns.org]
- 6. Regulation of nausea and vomiting by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of nausea and vomiting by cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. binasss.sa.cr [binasss.sa.cr]
- 10. Vertigo/dizziness as a Drugs’ adverse reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The endocannabinoid system: A new player in the neurochemical control of vestibular function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential effects of cannabinoids on audiovestibular function: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoids induce latent sensitization in a preclinical model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1940 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with AZD1940. The information is presented in a question-and-answer format to directly address common issues observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observed potent analgesic effects of this compound in our preclinical rodent models of neuropathic pain, but this is not translating to human clinical trial models. Why is there a discrepancy?
A1: This is a key unexpected finding with this compound. While preclinical studies in rats demonstrated robust, dose-dependent analgesia in models of inflammatory and neuropathic pain, human trials failed to show a significant analgesic effect.[1][2] Several factors could contribute to this translational failure:
-
Species Differences: The endocannabinoid system, including the distribution and signaling of CB1 and CB2 receptors, can vary significantly between rodents and humans. These differences may alter the pharmacological response to this compound.
-
Pain Model Differences: The pain models used in preclinical studies (e.g., nerve ligation) may not accurately reflect the pain states tested in humans (e.g., post-operative dental pain, capsaicin-induced hyperalgesia).[1] The underlying pain mechanisms in these models can differ, leading to varied drug efficacy.
-
Pharmacokinetics and Metabolism: Although designed for peripheral restriction, the pharmacokinetic and metabolic profiles of this compound in humans might differ from those in preclinical species, potentially leading to insufficient target engagement in the periphery at tolerable doses.
Q2: Our human subjects are reporting central nervous system (CNS) side effects like dizziness and sedation, even though this compound is designed to be a peripherally restricted cannabinoid agonist. Is this expected?
A2: No, this was an unexpected and significant finding during clinical development. Despite showing low brain uptake in preclinical animal models (rats and primates), this compound produced dose-dependent, mild-to-moderate CNS-related adverse events in human subjects.[1][3][4] These effects included feeling "high," sedated, and experiencing postural dizziness.[5] This suggests that at the doses administered to humans, this compound may have crossed the blood-brain barrier to a greater extent than predicted by preclinical data, leading to central CB1 receptor activation.[1]
Q3: We are not observing the expected level of CB2 receptor-mediated anti-inflammatory effects in our cellular assays. What could be the reason?
A3: While this compound is a potent agonist at both CB1 and CB2 receptors, its effects in many preclinical pain models were shown to be primarily dependent on CB1 receptor activation.[2] The contribution of CB2 receptor agonism to the overall pharmacological profile in specific in vitro or in vivo systems may be less pronounced than anticipated. Consider the following:
-
Receptor Expression Levels: The relative expression of CB1 and CB2 receptors in your specific cell line or tissue model is critical. Low CB2 expression will naturally lead to a diminished response.
-
Functional Coupling: The efficiency of G-protein coupling and downstream signaling pathways for CB2 receptors can vary between cell types.
-
Assay Sensitivity: Ensure your functional assay is sensitive enough to detect the specific downstream signaling events associated with CB2 activation by this compound.
Troubleshooting Guides
Issue 1: Lack of Analgesic Efficacy in a New Preclinical Model
Symptom: this compound fails to produce a significant analgesic effect in your novel animal model of pain, contrary to published data in other models.
Possible Causes & Troubleshooting Steps:
-
Dose Selection:
-
Question: Are you using an appropriate dose range?
-
Action: Review published preclinical studies to confirm your dose range is consistent with that shown to be effective in other models. Perform a dose-response study to determine the optimal effective dose in your specific model.
-
-
Route of Administration:
-
Question: Is the route of administration appropriate for achieving sufficient bioavailability?
-
Action: this compound was designed for oral activity.[6] If using a different route, you may need to adjust the dosage and formulation. Confirm bioavailability with pharmacokinetic studies if possible.
-
-
Model-Specific Mechanisms:
-
Question: Does the underlying mechanism of pain in your model involve cannabinoid-sensitive pathways?
-
Action: Investigate whether the pain in your model is mediated by pathways that are modulated by CB1/CB2 receptor activation. Consider using a positive control (a known analgesic in your model) to validate the model's responsiveness.
-
Issue 2: Unexpected Behavioral Side Effects in Animal Studies
Symptom: Animals treated with this compound exhibit unexpected behaviors potentially indicative of CNS effects (e.g., sedation, motor impairment).
Possible Causes & Troubleshooting Steps:
-
Dose and Exposure:
-
Question: Are you potentially using a dose that leads to significant central receptor occupancy?
-
Action: Although designed to be peripherally restricted, high doses could lead to increased brain penetration.[1] Correlate the behavioral effects with plasma and brain concentrations of this compound if possible. Consider reducing the dose.
-
-
Off-Target Effects:
-
Question: Could the observed effects be due to binding to other receptors?
-
Action: While this compound has high affinity for CB1 and CB2 receptors, comprehensive off-target screening data should be reviewed if available.[6] Ruling out off-target effects can be complex, but comparing the behavioral phenotype to that of other known cannabinoid agonists can provide clues.
-
Data Presentation
Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors
| Receptor | pKi Value |
| Human CB1 | 7.93 |
| Human CB2 | 9.06 |
Source: Adapted from literature data.[6]
Table 2: Summary of Key Clinical Trial Outcomes for this compound
| Clinical Trial Model | Primary Outcome Measure | Result Compared to Placebo | CNS Side Effects Reported |
| Post-operative Dental Pain[5] | Pain Intensity (VAS AUC 0-8h) | No significant difference | Yes (sedation, "high", dizziness) |
| Capsaicin-Induced Pain & Hyperalgesia[4] | Pain Intensity (VAS) | No significant difference | Yes (sedation, "high") |
Experimental Protocols
Protocol 1: Human Capsaicin-Induced Pain Model
This protocol is a generalized summary based on the methodology described in clinical trials of this compound.[4]
-
Subjects: Healthy male volunteers.
-
Drug Administration: Single oral doses of this compound (e.g., 400 µg and 800 µg) or placebo administered in a double-blind, crossover fashion.
-
Pain Induction:
-
Ongoing Pain: Intradermal injections of capsaicin (B1668287) into the forearm.
-
Hyperalgesia: Topical application of capsaicin cream on the calf.
-
-
Outcome Measures:
-
Ongoing Pain Assessment: Pain intensity rated on a visual analogue scale (VAS) from 0-100 mm.
-
Primary Hyperalgesia: Assessment of heat pain thresholds in the area of capsaicin application.
-
Secondary Hyperalgesia: Measurement of the area of mechanical allodynia surrounding the application site.
-
CNS Effects: Assessment using the Visual Analog Mood Scale (VAMS) for feelings such as 'high' and 'sedated'.
-
Mandatory Visualizations
Caption: Preclinical vs. Clinical Outcomes of this compound.
Caption: Troubleshooting Workflow for Unexpected this compound Results.
Caption: Simplified Signaling Pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD-1940 - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
Validation & Comparative
A Comparative Guide to AZD1940 and Other Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor agonist AZD1940 with other key CB1/CB2 agonists. The information is curated to assist researchers and professionals in drug development in understanding the pharmacological landscape of these compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes.
Introduction to Cannabinoid Receptor Agonists
Cannabinoid receptors, primarily CB1 and CB2, are integral components of the endocannabinoid system and are significant targets for therapeutic intervention in a range of conditions, including pain, inflammation, and neurological disorders. Agonists of these G protein-coupled receptors (GPCRs) modulate various physiological processes. This compound was developed by AstraZeneca as a peripherally selective CB1/CB2 agonist with the aim of providing analgesia without the central nervous system (CNS) side effects associated with centrally acting CB1 agonists.[1] This guide compares this compound to other well-characterized cannabinoid agonists, including synthetic compounds and the endogenous cannabinoid, anandamide (B1667382).
Quantitative Comparison of Cannabinoid Receptor Agonists
The following tables summarize the binding affinities (pKi or Ki) and functional potencies (EC50) of this compound and other selected CB1/CB2 agonists. These values are critical for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity of Cannabinoid Receptor Agonists
| Compound | Receptor | pKi | Ki (nM) | Species | Notes |
| This compound | Human CB1 | 7.93 | ~11.7 | Human | Orally active, peripherally restricted agonist.[2] |
| Human CB2 | 9.06 | ~0.87 | Human | [2] | |
| WIN 55,212-2 | Human CB1 | - | 1.9 - 62.3 | Human | Full agonist.[3][4] |
| Human CB2 | - | 3.3 | Human | [3] | |
| CP 55,940 | Human CB1 | - | 0.6 - 5.0 | Human | Potent full agonist.[5][6] |
| Human CB2 | - | 0.7 - 2.6 | Human | [5][6] | |
| HU-210 | Human CB1 | - | 0.061 | Human | Highly potent agonist.[7] |
| Human CB2 | - | 0.52 | Human | [7] | |
| Anandamide (AEA) | Human CB1 | - | 89 | Human | Endogenous agonist, partial agonist at CB1. |
| Human CB2 | - | 371 | Human | ||
| JWH-133 | Human CB1 | - | 677 | Human | Highly selective CB2 agonist.[8] |
| Human CB2 | - | 3.4 | Human | [8] | |
| AM1241 | Human CB1 | - | 580 | Human | Selective CB2 agonist.[9] |
| Human CB2 | - | 7.1 | Human | [9] |
Note: Ki values are derived from various sources and experimental conditions, which may lead to some variability.
Table 2: Functional Potency of Cannabinoid Receptor Agonists (cAMP and GTPγS Assays)
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Species |
| This compound | - | - | Data not available | Data not available | - |
| WIN 55,212-2 | cAMP | Human CB1 | 12.3 | - | Human[10] |
| cAMP | Rat CB2 | 1.5 | - | Rat[10] | |
| GTPγS | Mouse Brain | - | ~254% of basal | Mouse[11] | |
| CP 55,940 | GTPγS | Human CB1 | 0.2 | - | Human[5] |
| GTPγS | Human CB2 | 0.3 | - | Human[5] | |
| GTPγS | Mouse Brain | pEC50 = 8.20 | 62% stimulation | Mouse[12] | |
| cAMP | Human CB2 | 10.5 - 36.9 | 73-89% inhibition | Human[13] | |
| HU-210 | GTPγS | Human CB1 | 0.6 | - | Human[14] |
| Anandamide (AEA) | GTPγS | Human CB1 | 31 | - | Human |
| GTPγS | Human CB2 | 27 | - | Human | |
| GTPγS | Sf9-hCB2 | 121 | Full agonist | Insect cells[15] | |
| cAMP | CHO-hCB2 | Ineffective | - | Hamster[15] | |
| JWH-133 | cAMP | Human CB2 | - | Full agonist | Human[8] |
| AM1241 | cAMP | Human CB2 | 190 | Agonist | Human[9] |
| cAMP | Rat/Mouse CB2 | 216/463 | Inverse agonist | Rat/Mouse[9] |
Clinical and Preclinical Observations for this compound
This compound was designed as a peripherally restricted CB1/CB2 agonist to treat neuropathic pain.[1] Preclinical studies in animal models of inflammatory and neuropathic pain suggested it had analgesic effects with low brain uptake.[16] However, in human clinical trials, this compound failed to demonstrate significant analgesic efficacy in models of acute dental pain and capsaicin-induced pain.[17][18] Furthermore, despite its intended peripheral action, dose-dependent CNS-related side effects such as dizziness and feeling "high" were observed, suggesting that it crossed the blood-brain barrier to a greater extent than anticipated in humans.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key assays used to characterize cannabinoid receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor (CB1 or CB2) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, the radioligand (e.g., [3H]CP 55,940), and varying concentrations of the unlabeled test compound.
-
For total binding, only the radioligand and membranes are added.
-
For non-specific binding, a high concentration of a known unlabeled ligand is added to saturate the receptors.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a filter mat (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest, providing information on the efficacy of an agonist.
1. Membrane Preparation:
-
Prepare membranes expressing CB1 or CB2 receptors as described for the radioligand binding assay.
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
For basal activity, no agonist is added.
-
For non-specific binding, a high concentration of unlabeled GTPγS is included.
-
The plate is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
3. Filtration and Detection:
-
The assay is terminated by rapid filtration, and radioactivity is counted as described for the radioligand binding assay.
4. Data Analysis:
-
Specific binding of [³⁵S]GTPγS is calculated.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined from a dose-response curve.
cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation on the downstream second messenger, cyclic AMP (cAMP). Since CB1 and CB2 receptors are typically coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
1. Cell Culture and Treatment:
-
Cells stably expressing the CB1 or CB2 receptor are cultured in appropriate media.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin (B1673556) (an activator of adenylyl cyclase) in the presence of varying concentrations of the test agonist.
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
3. Data Analysis:
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is determined.
-
The IC50 (the concentration of agonist that causes 50% of the maximal inhibition) and the maximal inhibitory effect are calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of CB1/CB2 receptors and the workflows of the key experimental assays.
Caption: Simplified CB1/CB2 receptor signaling pathway via Gi/o protein.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Conclusion
This compound is a high-affinity, full agonist for both CB1 and CB2 receptors that was developed with the intention of peripheral restriction to avoid CNS side effects. However, clinical data indicates a lack of analgesic efficacy in acute pain models and the presence of centrally mediated adverse events. When compared to other well-established cannabinoid agonists, both synthetic and endogenous, this compound demonstrates high binding affinity, particularly for the CB2 receptor. The provided data and protocols offer a framework for researchers to compare and contrast the pharmacological profiles of these compounds. The discrepancy between preclinical and clinical outcomes for this compound highlights the challenges in translating animal model data to human studies, particularly concerning blood-brain barrier penetration and analgesic efficacy. This underscores the importance of comprehensive preclinical characterization and careful consideration of species differences in drug development.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 4. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 7. HU 210 | CAS 112830-95-2 | HU210 | Tocris Bioscience [tocris.com]
- 8. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
- 10. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HU-210 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AZD1940 and AZ-11713908: Peripherally Acting Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two peripherally selective cannabinoid receptor agonists, AZD1940 and AZ-11713908, both developed by AstraZeneca. The information presented is based on available preclinical and clinical data to assist researchers in understanding their pharmacological profiles.
Introduction
This compound and AZ-11713908 are both potent agonists of the cannabinoid receptors CB1 and CB2, designed to have limited penetration of the central nervous system (CNS).[1][2] The primary therapeutic goal for these compounds was the treatment of pain, particularly neuropathic pain, by targeting peripheral cannabinoid receptors to avoid the psychoactive side effects associated with central CB1 receptor activation.[3]
Mechanism of Action
Both this compound and AZ-11713908 exert their effects by binding to and activating cannabinoid receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors, particularly the CB1 receptor located on peripheral nerve terminals, can modulate neuronal excitability and reduce the transmission of pain signals.
dot
Caption: Signaling pathway of this compound and AZ-11713908.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the available quantitative data for the binding affinity and functional activity of this compound and AZ-11713908 at human cannabinoid receptors.
| Parameter | This compound | AZ-11713908 |
| Binding Affinity (pKi) | ||
| Human CB1 Receptor | 7.93 | Data not available |
| Human CB2 Receptor | 9.06 | Data not available |
| Functional Activity | ||
| CB1 Receptor | Full Agonist | Potent Agonist |
| CB2 Receptor | Full Agonist | Partial Agonist |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assays (for determining binding affinity)
A standard experimental protocol to determine the binding affinity (Ki) of a test compound involves a competitive radioligand binding assay.
dot
Caption: Workflow for a radioligand binding assay.
Detailed Method:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4, is used.
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and a range of concentrations of the unlabeled test compound (this compound or AZ-11713908).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (for determining functional activity)
The functional activity of the compounds as agonists is typically assessed using a GTPγS binding assay, which measures the G-protein activation following receptor stimulation.
dot
Caption: Workflow for a GTPγS binding assay.
Detailed Method:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT, pH 7.4.
-
Incubation: Membranes are incubated in the assay buffer containing a fixed concentration of GDP, [35S]GTPγS, and varying concentrations of the agonist (this compound or AZ-11713908).
-
Separation and Detection: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.
In Vivo Performance
Both this compound and AZ-11713908 have demonstrated analgesic effects in preclinical rodent models of inflammatory and neuropathic pain.[2][3] A key feature of both compounds is their low brain-to-plasma concentration ratio, confirming their peripherally restricted nature.
For AZ-11713908, studies in knockout mice have shown that its analgesic effects are absent in CB1 receptor knockout mice but are maintained in CB2 receptor knockout mice. This indicates that the analgesic activity of AZ-11713908 is primarily mediated through the peripheral CB1 receptor.[2]
Clinical Development
This compound progressed to clinical trials for the treatment of neuropathic pain. However, it failed to demonstrate significant analgesic efficacy in humans and produced unexpected centrally-mediated side effects.[3] The clinical development of this compound was subsequently discontinued. The clinical development status of AZ-11713908 is less clear from the available public domain information.
Summary and Conclusion
Both this compound and AZ-11713908 are peripherally selective cannabinoid receptor agonists with potent activity at the CB1 receptor. While both showed promise in preclinical pain models, the clinical trial results for this compound highlight the challenges in translating preclinical efficacy to human studies for this class of compounds. The available data suggests that this compound has a high affinity for both CB1 and CB2 receptors, acting as a full agonist at both. In contrast, AZ-11713908 is described as a potent agonist at the CB1 receptor and a partial agonist at the CB2 receptor, with its analgesic effects being primarily dependent on CB1 activation. Further research and publication of detailed quantitative data for AZ-11713908 would be necessary for a more complete head-to-head comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. A peripherally restricted cannabinoid receptor agonist produces robust anti-nociceptive effects in rodent models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
AZD1940 and Naproxen: A Comparative Efficacy Guide for Researchers
In the landscape of analgesic drug development, a thorough comparison of novel compounds against established standards is critical for assessing therapeutic potential. This guide provides a detailed, objective comparison of the efficacy of AZD1940, a peripherally selective cannabinoid CB1/CB2 receptor agonist, and naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and mechanistic pathways.
Efficacy in Post-Operative Dental Pain
A key head-to-head clinical trial evaluated the analgesic efficacy of this compound and naproxen in patients following the surgical removal of impacted lower third molars. The results of this study provide the primary basis for comparing the clinical performance of these two compounds in an acute pain model.[1][2]
| Outcome Measure | This compound (800 µg) | Naproxen (500 mg) | Placebo |
| Pain VAS AUC 0-8h | No statistically significant difference from placebo | Statistically significant reduction vs. placebo (p < 0.0001) | - |
| Pain on Jaw Movement VAS AUC 0-8h | No statistically significant difference from placebo | Statistically significant reduction vs. placebo (p < 0.0001) | - |
| Time to Rescue Medication | No significant difference from placebo | Significantly longer time to rescue vs. placebo | - |
| Patients Requesting Rescue Medication | No significant difference from placebo | Significantly fewer patients vs. placebo | - |
VAS AUC 0-8h: Area under the curve for the visual analog scale for pain from 0 to 8 hours post-surgery.
The data clearly indicates that in this acute pain model, naproxen demonstrated significant analgesic efficacy compared to placebo, while this compound did not show a statistically significant reduction in pain.[1][2] Consequently, the development of this compound for this indication was discontinued.[3]
Mechanisms of Action
The differing clinical outcomes of this compound and naproxen can be attributed to their distinct mechanisms of action.
This compound is a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with high affinity for both.[4] It was designed as a peripherally selective agent to minimize the central nervous system (CNS) effects typically associated with cannabinoid agonists.[3][5] The analgesic effects of cannabinoids are mediated through the activation of CB1 and CB2 receptors, which are G protein-coupled receptors.[4] Activation of these receptors can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately a reduction in neuronal excitability and inflammatory responses.
Naproxen , on the other hand, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] By blocking the activity of these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[8][9] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[6][8]
Signaling Pathways
Caption: Signaling pathway of this compound as a cannabinoid receptor agonist.
Caption: Signaling pathway of naproxen as a COX inhibitor.
Experimental Protocols
The clinical trial comparing this compound and naproxen employed a randomized, double-blind, placebo-controlled design.[1]
-
Participants: Healthy male and non-fertile female patients scheduled for the surgical removal of one partially or completely impacted mandibular third molar.[10][11]
-
Interventions:
-
Primary Outcome Measures:
-
Ongoing post-operative pain assessed on a visual analog scale (VAS) from 0 to 100 mm over an 8-hour period post-surgery. The area under the curve (AUC) for the VAS score was calculated (VAS AUC 0-8h).[1]
-
-
Secondary Outcome Measures:
-
Safety and Tolerability:
-
Subjective cannabinoid effects were monitored using the Visual Analog Mood Scale (VAMS).[1]
-
Adverse events were recorded throughout the study.
-
References
- 1. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD-1940 - Wikipedia [en.wikipedia.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Naproxen - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]
AZD1940: A Comparative Analysis of Cannabinoid Receptor Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of AZD1940 with other key cannabinoid receptor agonists. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the evaluation of this compound for further research.
This compound is a potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), demonstrating high binding affinity for both receptor subtypes.[1][2] This dual agonism makes it a compound of significant interest for therapeutic applications targeting the endocannabinoid system. Understanding its binding characteristics in comparison to other well-established cannabinoid ligands is crucial for elucidating its pharmacological profile and potential therapeutic utility.
Comparative Binding Affinity of Cannabinoid Receptor Agonists
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value, and conversely a higher pKi value, indicates a stronger binding affinity. The following table summarizes the binding affinities of this compound and other selected cannabinoid receptor agonists for human CB1 and CB2 receptors.
| Compound | hCB1 pKi | hCB2 pKi |
| This compound | 7.93 [1][2] | 9.06 [1][2] |
| CP 55,940 | ~8.2 - 9.2 | ~8.6 - 9.1 |
| WIN 55,212-2 | ~7.2 - 8.7 | ~8.5 - 9.5 |
Note: The pKi values for comparator compounds are presented as a range based on multiple reported Ki values to reflect inter-study variability.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of binding affinity for cannabinoid receptors is commonly achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials and Reagents:
-
Membrane Preparations: Cell membranes expressing the human CB1 or CB2 receptor.
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[2]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[2]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound (this compound) and comparator compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]CP-55,940) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For each assay, include wells to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki value to a pKi value using the formula: pKi = -log10(Ki) .
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of cannabinoid receptors and the workflow of the competitive binding assay used to determine the binding affinity of this compound.
References
AZD1940 in Pain Models: A Comparative Analysis of a Peripherally Acting Cannabinoid Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results of AZD1940, a peripherally acting cannabinoid CB1/CB2 receptor agonist, in various pain models. The clinical findings for this compound are contrasted with preclinical data and the results of alternative therapeutic strategies, such as CXCR2 antagonists, to offer a broader perspective on current pain research.
Summary of this compound Efficacy in Human Pain Models
This compound was investigated for its analgesic properties with the aim of avoiding central nervous system (CNS) side effects associated with centrally acting cannabinoid agonists. However, clinical studies in humans failed to demonstrate significant analgesic efficacy in acute pain models.
| Pain Model | Study Population | This compound Dose(s) | Comparator(s) | Key Findings | Reference(s) |
| Capsaicin-Induced Pain and Hyperalgesia | 44 healthy male volunteers | 400 µg and 800 µg (single oral doses) | Placebo | No significant attenuation of ongoing pain, primary hyperalgesia, or secondary hyperalgesia compared with placebo. Mild, dose-dependent CNS effects (feeling 'high' and 'sedated') and gastrointestinal adverse events were observed. | [1][2] |
| Post-Operative Dental Pain (Third Molar Extraction) | 151 patients | 800 µg (single oral dose) | Placebo, Naproxen (500 mg) | No statistically significant difference in pain scores (VAS AUC0-8h) compared to placebo. Naproxen significantly reduced pain scores compared to placebo. This compound was associated with subjective cannabinoid effects ('sedated' and 'high') and adverse events like postural dizziness, nausea, and hypotension. | [3][4][5] |
Preclinical Efficacy of this compound
In contrast to the human studies, preclinical investigations suggested potential analgesic effects of this compound.
| Animal Model | Pain Type | Key Findings | Reference(s) |
| Rat and Primate Models | Inflammatory and Neuropathic Pain | Showed a CB1 receptor-dependent peripheral analgesic effect. The compound had low brain uptake at anti-nociceptive doses. | [2] |
This discrepancy between preclinical and clinical results highlights the translational challenges in pain research.
Experimental Protocols
Human Capsaicin-Induced Pain and Hyperalgesia Model
-
Study Design: Randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[1]
-
Participants: 44 healthy male volunteers (20-45 years old).[1]
-
Intervention: Single oral doses of this compound (400 µg and 800 µg) or placebo.[1]
-
Pain Induction:
-
Ongoing Pain: Intradermal capsaicin (B1668287) injections in the forearm.[1]
-
Hyperalgesia: Topical application of capsaicin cream on the calf.[1]
-
-
Outcome Measures:
Post-Operative Dental Pain Model
-
Study Design: Randomized, double-blind, placebo-controlled study.[3]
-
Participants: 151 patients undergoing surgical removal of an impacted lower third molar.[3]
-
Intervention: A single oral dose of 800 µg this compound, 500 mg naproxen, or placebo administered 1.5 hours before surgery.[3]
-
Outcome Measures:
-
Ongoing Post-Operative Pain: VAS (0-100 mm) from 0 to 8 hours post-operatively (primary variable: VAS AUC0-8h).[3]
-
Pain on Jaw Movement: VAS from 0 to 8 hours post-operatively (VASJM AUC0-8h).[3]
-
Rescue Medication: Time to request for acetaminophen.[3]
-
Subjective Cannabinoid Effects: Visual Analog Mood Scale (VAMS).[3]
-
Alternative Therapeutic Strategy: CXCR2 Antagonists
The chemokine receptor CXCR2 has emerged as a promising target for the treatment of neuropathic and chronic post-surgical pain.[6][7] Antagonism of this receptor represents a distinct mechanistic approach compared to cannabinoid receptor modulation.
| Compound | Pain Model | Key Findings | Reference(s) |
| NVP CXCR2 20 | Chronic Constriction Injury (CCI) of the sciatic nerve (rat model of neuropathic pain) | Intrathecal administration attenuated neuropathic pain symptoms (mechanical and thermal hypersensitivity).[8][9] | |
| SB225002 | Chronic Compressive Injury (neuropathic pain model) | Alleviated mechanical and cold hypersensitivity. Inhibited microglial activity and the production of proinflammatory cytokines. | [6][7] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway for this compound, the CXCR2 antagonist pathway, and a typical experimental workflow for a clinical pain trial.
References
- 1. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal [scienceon.kisti.re.kr]
- 6. Inhibition of CXCR2 as a therapeutic target for chronic post-surgical pain: Insights from animal and cell models - CytoJournal [cytojournal.com]
- 7. Inhibition of CXCR2 as a therapeutic target for chronic post-surgical pain: Insights from animal and cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Blockade of Spinal CXCL3/CXCR2 Signaling by NVP CXCR2 20, a Selective CXCR2 Antagonist, Reduces Neuropathic Pain Following Peripheral Nerve Injury [frontiersin.org]
- 9. mdpi.com [mdpi.com]
AZD1940: A Comparative Analysis of Preclinical Promise and Clinical Discontinuation
For Researchers, Scientists, and Drug Development Professionals
AZD1940, a peripherally selective cannabinoid receptor agonist, emerged from preclinical studies with a promising profile for the treatment of neuropathic and inflammatory pain. However, its journey through clinical trials was halted due to a lack of efficacy and the emergence of unforeseen side effects. This guide provides an objective comparison of the preclinical and clinical outcomes of this compound, supported by experimental data, to offer valuable insights for the scientific community.
At a Glance: Preclinical Success vs. Clinical Failure
| Feature | Preclinical Findings | Clinical Findings |
| Analgesic Efficacy | Effective: Demonstrated robust analgesia in rodent models of inflammatory and neuropathic pain.[1][2][3] | Ineffective: Failed to show significant pain relief in acute dental pain and capsaicin-induced pain models in humans.[1][2][4][5] |
| Central Nervous System (CNS) Effects | Minimal: Low brain uptake suggested a favorable safety profile with limited CNS side effects.[1][3][6] | Present: Unexpected and dose-dependent CNS effects were observed, including dizziness, sedation, and a feeling of being "high".[1][2][4][5] |
| Mechanism of Action | Peripherally acting CB1 and CB2 receptor agonist.[3] | The peripheral mechanism was insufficient to produce analgesia in humans, and central off-target effects became apparent. |
| Development Status | Promising candidate for pain treatment. | Discontinued from further development. |
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacological Profile
| Parameter | Value | Species | Reference |
| CB1 Receptor Binding Affinity (pKi) | 7.93 | Human | [3][6] |
| CB2 Receptor Binding Affinity (pKi) | 9.06 | Human | [3][6] |
| Receptor Activity | Full Agonist | Human, Rat, Mouse | [3] |
| Brain-Plasma Partition Coefficient | 0.04 | Rat | [6] |
Table 2: Clinical Trial Efficacy Data (Post-Operative Dental Pain)
| Treatment Group | N | Pain VAS AUC 0-8h (Mean ± SD) | p-value vs. Placebo | Reference |
| This compound (800 µg) | 61 | Not Statistically Significant | > 0.05 | [4] |
| Placebo | 59 | - | - | [4] |
| Naproxen (B1676952) (500 mg) | 31 | Statistically Significant Reduction | < 0.0001 | [4] |
Table 3: Common Adverse Events in a Phase II Clinical Trial
| Adverse Event | Frequency in this compound Group | Reference |
| Postural Dizziness | 80% | [4] |
| Nausea | 26% | [4] |
| Hypotension | 21% | [4] |
| Headache | 13% | [4] |
Experimental Protocols
Preclinical Neuropathic Pain Model (General Methodology)
Preclinical efficacy was often assessed in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.
-
Induction of Neuropathy: Surgical ligation of the sciatic nerve or one of its branches was performed in anesthetized rats or mice.
-
Drug Administration: this compound was typically administered orally.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to heat or cold) were measured using von Frey filaments and radiant heat sources, respectively. A significant increase in the paw withdrawal threshold or latency compared to vehicle-treated animals indicated analgesic efficacy.
Clinical Trial for Post-Operative Dental Pain (NCT00659490)
This study evaluated the analgesic efficacy of a single dose of this compound in a real-world acute pain setting.[4][7][8]
-
Study Design: A randomized, double-blind, placebo-controlled study.[4]
-
Participants: 151 patients undergoing surgical removal of an impacted lower third molar.[4]
-
Intervention: Patients received a single oral dose of 800 µg this compound, 500 mg naproxen (active comparator), or placebo 1.5 hours before surgery.[4]
-
Efficacy Assessment: Post-operative pain intensity was assessed using a 100-mm Visual Analogue Scale (VAS) at multiple time points over 8 hours. The primary endpoint was the time-weighted sum of the pain intensity scores from 0 to 8 hours (Pain VAS AUC0-8h).[8]
-
Safety Assessment: Adverse events were monitored throughout the study. Subjective CNS effects were assessed using the Visual Analogue Mood Scale (VAMS).[2][7]
Visualizing the Disconnect: Pathways and Workflows
This compound's Intended Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound's analgesic effect based on preclinical data.
Caption: Intended peripheral mechanism of this compound.
Preclinical to Clinical Translation Workflow
The disparity between preclinical and clinical outcomes highlights a common challenge in drug development. The following workflow illustrates the ideal versus the actual trajectory of this compound.
Caption: this compound's drug development pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study to investigate the analgesic efficacy of a single dose of this compound [astrazenecaclinicaltrials.com]
AZD1940 in the Capsaicin-Induced Pain Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peripherally acting cannabinoid CB1/CB2 receptor agonist, AZD1940, in the context of the capsaicin-induced pain model. The efficacy of this compound is compared with other analgesics tested in similar experimental pain paradigms. This document summarizes key experimental findings, details the methodologies employed, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Clinical evaluation of this compound in the human capsaicin-induced pain model revealed a lack of analgesic efficacy. In a randomized, double-blind, placebo-controlled study, oral doses of 400 μg and 800 μg of this compound did not significantly reduce ongoing pain, primary hyperalgesia (sensitivity to heat), or secondary hyperalgesia (pain from light touch) compared to placebo.[1] While the compound was designed for peripheral action to avoid central nervous system (CNS) side effects, mild CNS effects were observed, alongside dose-dependent gastrointestinal adverse events.[1] In contrast, other analgesics, such as gabapentin (B195806) and topical non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802), have demonstrated varying degrees of efficacy in reducing hyperalgesia in similar human experimental pain models.
Comparative Efficacy of Analgesics in the Capsaicin-Induced Pain Model
The following tables summarize the performance of this compound and selected alternatives in the human capsaicin-induced pain model. It is important to note that direct head-to-head trials are limited, and comparisons are drawn from separate studies with potentially varying methodologies.
Table 1: Effect on Capsaicin-Induced Ongoing Pain and Hyperalgesia
| Compound | Dosage | Route of Administration | Effect on Ongoing Pain (VAS) | Effect on Primary Hyperalgesia (Heat Pain) | Effect on Secondary Hyperalgesia (Mechanical Allodynia) | Key Findings |
| This compound | 400 µg, 800 µg | Oral | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | Ineffective in attenuating capsaicin-induced pain and hyperalgesia.[1] |
| Gabapentin | 1200 mg (single dose) | Oral | No significant effect | Not consistently reported | Profoundly suppressed established cutaneous sensitization. | Effective in reducing secondary hyperalgesia.[2] |
| Gabapentin | Titrated to 2400 mg/day (chronic) | Oral | No significant effect | Not reported | Significantly reduced the area of brush allodynia. | Chronic administration reduced signs of central sensitization.[3] |
| Gabapentin | Titrated to 1800 mg/day (chronic) | Oral | No significant effect | No significant effect | No significant effect | Chronic oral gabapentin did not affect capsaicin-induced pain or hyperalgesia in this study.[4][5] |
| Topical Ibuprofen | 5% gel | Topical | Not the primary outcome | Not reported | Significantly reduced the area of touch-evoked allodynia. | Effective in reducing secondary hyperalgesia.[6] |
| Topical Diclofenac | 65 mg | Topical | Not the primary outcome | Not reported | Superior to placebo in reducing mechanical hyperalgesia. | Demonstrates peripheral antihyperalgesic effects.[7] |
| Oral Diclofenac | 93 mg | Oral | Not the primary outcome | Not reported | Superior to placebo in reducing mechanical hyperalgesia. | Demonstrates both peripheral and central antihyperalgesic effects.[7] |
Note: Quantitative data such as mean VAS scores, area of allodynia (cm²), and heat pain thresholds (°C) from the full text of these studies are required for a complete quantitative comparison.
Experimental Protocols
Capsaicin-Induced Pain Model (Human)
The human capsaicin-induced pain model is a standardized method to induce a controlled and reproducible state of pain, hyperalgesia, and allodynia, which are characteristic features of neuropathic pain.[3][8][9]
-
Subject Recruitment: Healthy, pain-free volunteers are typically recruited. Exclusion criteria often include pre-existing pain conditions, use of analgesics, and contraindications to the study medications.
-
Pain Induction:
-
Intradermal Injection: A small amount of capsaicin (B1668287) (e.g., 10-100 µg) is injected intradermally into a defined area, such as the volar forearm.[3] This induces a localized burning sensation (ongoing pain), a flare response, and subsequent development of primary and secondary hyperalgesia.
-
Topical Application: A capsaicin-containing cream or patch (e.g., 1%) is applied to the skin, for instance on the calf, for a specified duration to induce hyperalgesia.[1] The heat/capsaicin sensitization model combines topical capsaicin with a heated thermode to produce stable and long-lasting hyperalgesia.[3]
-
-
Pain and Sensitization Assessment:
-
Ongoing Pain: Subjects rate the intensity of the spontaneous burning pain using a Visual Analogue Scale (VAS), typically a 100 mm line where 0 represents "no pain" and 100 represents "worst imaginable pain".[1]
-
Primary Hyperalgesia: The area of increased sensitivity to noxious stimuli at the site of capsaicin application is assessed. Heat pain thresholds are often measured using a thermode with increasing temperature.[1]
-
Secondary Hyperalgesia (Allodynia): The area of pain in response to a normally non-painful stimulus in the skin surrounding the application site is mapped. This is typically done using a foam brush or von Frey filaments.[3][6]
-
-
Drug Administration: The investigational drug (e.g., this compound) or placebo is administered before or after the induction of pain, according to the study design (e.g., prophylactic or therapeutic).
Signaling Pathways and Experimental Workflow
Capsaicin-Induced Pain Signaling Pathway
Capsaicin elicits a painful, burning sensation by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.
Caption: Activation of the TRPV1 receptor by capsaicin leads to a cascade of events culminating in pain perception.
Experimental Workflow for a Clinical Trial in the Capsaicin Pain Model
The following diagram illustrates a typical workflow for a clinical study evaluating an analgesic in the human capsaicin pain model.
Caption: A typical workflow for a human capsaicin pain model study.
Conclusion
The peripherally acting cannabinoid agonist this compound did not demonstrate efficacy in the human capsaicin-induced pain model. This finding, coupled with the observation of mild CNS effects, suggests that achieving peripherally restricted analgesia with this class of compounds is challenging. In contrast, other analgesics, particularly topical NSAIDs and gabapentin, have shown promise in mitigating certain aspects of capsaicin-induced hyperalgesia. These findings underscore the utility of the capsaicin pain model in the early clinical assessment of novel analgesics and highlight the complexities of translating preclinical findings to human pain states. Further research with well-controlled comparative studies is necessary to fully elucidate the relative efficacy of different analgesic classes in this model.
References
- 1. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabapentin suppresses cutaneous hyperalgesia following heat-capsaicin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of chronic oral gabapentin on capsaicin-induced pain and hyperalgesia: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of topically administered ibuprofen using a model of post-injury hypersensitivity. A randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral and central antihyperalgesic effects of diclofenac in a model of human inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of two formulations of intradermal capsaicin as models of neuropathic pain in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the Mystery of Capsaicin: A Tool to Understand and Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
AZD1940 in Post-Operative Dental Pain: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug AZD1940 with standard analgesics for the management of post-operative dental pain. The data presented is based on a key clinical trial and is supplemented with findings from studies on other common pain relief medications to offer a broader perspective for research and development professionals.
Executive Summary
This compound, a peripherally acting cannabinoid CB1/CB2 receptor agonist, was investigated for its analgesic efficacy in a post-operative dental pain model. Clinical trial results indicate that this compound did not demonstrate a statistically significant reduction in pain compared to placebo. In the same study, the active comparator, naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), showed significant analgesic effects. This guide will delve into the quantitative data from this trial, compare it with other relevant analgesics, and provide detailed experimental protocols to inform future research in pain management.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from the primary clinical trial on this compound and compare its performance with established analgesics based on data from other relevant studies.
Table 1: this compound vs. Naproxen and Placebo in Post-Operative Dental Pain
| Outcome Measure | This compound (800 µg) | Naproxen (500 mg) | Placebo |
| Efficacy | |||
| Pain VAS AUC (0-8h) | No significant difference from placebo | Statistically significant reduction vs. placebo (p < 0.0001)[1] | - |
| Pain on Jaw Movement VAS AUC (0-8h) | No significant difference from placebo | Statistically significant reduction vs. placebo (p < 0.0001)[1] | - |
| Time to Rescue Medication | No significant difference from placebo | Significantly longer than placebo[1] | - |
| Adverse Events | |||
| Postural Dizziness | 80% | Not Reported | Not Reported |
| Nausea | 26% | Not Reported | Not Reported |
| Hypotension | 21% | Not Reported | Not Reported |
| Headache | 13% | Not Reported | Not Reported |
Data sourced from the primary clinical trial of this compound in post-operative dental pain.[1]
Table 2: Performance Comparison of Various Analgesics in Post-Operative Dental Pain
| Analgesic | Dosage | Key Efficacy Outcomes | Common Adverse Events |
| This compound | 800 µg | Not superior to placebo in reducing pain intensity.[1] | Postural dizziness, nausea, hypotension, headache.[1] |
| Naproxen | 220-550 mg | Superior to placebo and comparable or superior to ibuprofen (B1674241) in some studies.[2][3][4] | Gastrointestinal issues. |
| Ibuprofen | 200-400 mg | Superior to placebo in reducing pain intensity.[5][6] | Gastrointestinal issues. |
| Celecoxib (B62257) | 200-400 mg | Comparable or superior to ibuprofen in some studies for pain relief.[7][8][9] | Headache, nausea, dizziness.[7][9] |
| Placebo | - | Baseline for comparison. | - |
This table is a synthesis of data from multiple studies and is intended for comparative purposes. Direct comparison is limited by variations in study design.
Experimental Protocols
The following is a detailed methodology for the key clinical trial investigating this compound in post-operative dental pain.[1]
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants: 151 patients scheduled for the surgical removal of an impacted lower third molar.[1]
Interventions:
-
This compound group (n=61): Received a single oral dose of 800 µg of this compound.[1]
-
Naproxen group (n=31): Received a single oral dose of 500 mg of naproxen as an active comparator.[1]
-
Placebo group (n=59): Received a matching placebo.[1]
The study medication was administered 1.5 hours before surgery.[1]
Outcome Measures:
-
Primary Efficacy Endpoint: The area under the curve (AUC) of the visual analog scale (VAS) for ongoing pain from 0 to 8 hours post-surgery (VAS AUC0-8h).[1]
-
Secondary Efficacy Endpoints:
-
Safety and Tolerability: Assessed through the monitoring and recording of adverse events. Subjective cannabinoid effects were measured using the visual analog mood scale (VAMS).[1]
Statistical Analysis: Efficacy endpoints were compared between the treatment groups. A p-value of less than 0.05 was considered statistically significant.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound as a CB1/CB2 receptor agonist.
Experimental Workflow of the this compound Dental Pain Study
Caption: Experimental workflow of the this compound post-operative dental pain study.
References
- 1. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ibuprofen administration timing on oral surgery pain: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 4. A randomized, double-blind pilot study of analgesic and anti-inflammatory effects of naproxen sodium and acetaminophen following dental implant placement surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Effect of preemptive analgesia with ibuprofen in the control of postoperative pain in dental implant surgeries: A randomized, triple-blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic efficacy of celecoxib in postoperative oral surgery pain: a single-dose, two-center, randomized, double-blind, active- and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thejcdp.com [thejcdp.com]
- 9. researchgate.net [researchgate.net]
A Tale of Two Species: Unraveling the Disparate Effects of the Cannabinoid Agonist AZD1940
A Comparative Guide for Drug Development Professionals
The journey of a drug candidate from preclinical promise to clinical application is fraught with challenges, none more critical than the successful translation of effects from animal models to humans. AZD1940, a potent, orally active cannabinoid CB1 and CB2 receptor agonist, serves as a compelling case study in this translational gap. Developed by AstraZeneca for the treatment of neuropathic pain, this compound demonstrated robust analgesic effects in rodent models but ultimately failed in human trials due to a lack of efficacy and unexpected central nervous system (CNS) side effects.[1][2] This guide provides a detailed comparison of the cross-species data for this compound, offering insights into the potential reasons for its clinical failure and lessons for future drug development.
Pharmacodynamic Profile: A Seemingly Consistent Agonist
At the receptor level, this compound showed a consistent and promising profile across species. It was characterized as a high-affinity, full agonist at both CB1 and CB2 receptors in humans, rats, and mice.[3] The affinity for human receptors highlights a slight selectivity for the CB2 receptor.[4]
Table 1: Comparative Receptor Binding Affinity and Potency of this compound
| Parameter | Species | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (pKi) | Human | 7.93 | 9.06 | [4] |
| Rat | Not Reported | Not Reported | ||
| Mouse | Not Reported | Not Reported | ||
| Functional Activity | Human | Full Agonist | Full Agonist | [3] |
| Rat | Full Agonist | Full Agonist | [3] | |
| Mouse | Full Agonist | Full Agonist | [3] |
pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates stronger binding affinity.
The primary mechanism for cannabinoid receptor signaling involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is conserved across species and is central to the effects of agonists like this compound.
Efficacy in Preclinical vs. Clinical Models: A Stark Contrast
The divergence between preclinical and clinical outcomes is the central issue for this compound. In rat models of inflammatory and neuropathic pain, orally administered this compound produced significant and robust analgesia.[4] These effects were demonstrated to be primarily mediated by peripheral CB1 receptors.[2]
In stark contrast, human studies found this compound to be ineffective. In a capsaicin-induced pain and hyperalgesia model, oral doses of 400 µg and 800 µg failed to significantly reduce pain compared to placebo.[4] Similarly, in a post-operative pain model following dental surgery, an 800 µg dose of this compound showed no significant analgesic benefit over placebo.[5]
Table 2: Comparative In Vivo Efficacy of this compound
| Species | Pain Model | Outcome | Reference |
| Rat | Inflammatory & Neuropathic Pain | Effective: Robust analgesic action. | [2][4] |
| Human | Capsaicin-Induced Hyperalgesia | Ineffective: No significant attenuation of pain. | [4] |
| Human | Post-Operative Dental Pain | Ineffective: No significant difference from placebo. | [5] |
Pharmacokinetics and Safety: The Likely Culprit
While specific cross-species pharmacokinetic data (e.g., Cmax, AUC, half-life) are not publicly available, the differing outcomes strongly suggest a role for pharmacokinetic discrepancies. This compound was designed to be a peripherally restricted agonist with low brain uptake, which was observed in rats and primates at analgesic doses.[2]
However, in human trials, this compound produced dose-dependent CNS side effects, including feelings of being "high" and "sedated," which are characteristic of central CB1 receptor activation.[4][5] Additionally, gastrointestinal adverse events and postural dizziness were common.[5] The emergence of these central effects in humans, even at doses that failed to produce analgesia, suggests that the brain-to-plasma concentration ratio was significantly different than predicted from preclinical models, leading to CNS receptor engagement without achieving sufficient peripheral concentrations for analgesia. It has been noted that plasma levels in the human studies were greater than those required for efficacy in rat models, yet they still proved ineffective.[2]
Table 3: Comparative Safety and Tolerability of this compound
| Species | Key Findings | Reference |
| Rat / Primate | Low brain uptake at anti-nociceptive doses. Designed to be peripherally restricted. | [2] |
| Human | Significant CNS Side Effects: Dose-dependent "high" and sedation. Other Adverse Events: Postural dizziness (80%), nausea (26%), hypotension (21%). | [4][5] |
Experimental Protocols
Rat Neuropathic Pain Model (General Protocol)
While the specific protocol for this compound is not detailed in the available literature, its efficacy was tested in established rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around it with absorbable suture material.
-
Post-Operative Assessment: Animals are allowed to recover. The development of neuropathic pain is assessed over several days or weeks.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.
-
Drug Administration: this compound or vehicle is administered orally at various doses to determine its effect on the established allodynia.
Human Capsaicin-Induced Pain Model
This randomized, double-blind, placebo-controlled crossover study was a key clinical trial for this compound.[4]
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: AZD1940 Versus Centrally Acting Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripherally selective cannabinoid agonist AZD1940 and various centrally acting cannabinoids. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these compounds.
Introduction
Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are significant targets for therapeutic intervention in a range of physiological and pathological processes. While centrally acting cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), have demonstrated therapeutic potential, their clinical utility is often limited by psychoactive side effects mediated by the activation of CB1 receptors in the central nervous system (CNS).[1][2] this compound was developed as a peripherally selective cannabinoid agonist, aiming to provide therapeutic benefits by targeting peripheral CB1 and CB2 receptors while minimizing CNS-related adverse effects.[3][4][5] This guide compares the in vitro pharmacological properties of this compound with those of well-characterized centrally acting cannabinoids.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and several centrally acting cannabinoids for the human CB1 and CB2 receptors. These values are crucial for understanding the receptor interaction and activation profiles of these compounds.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 (human) Ki (nM) | CB2 (human) Ki (nM) | Selectivity (CB1/CB2) |
| This compound | 1.18 | 0.087 | 13.6 |
| Δ⁹-THC | 40.7 | 36 | 1.13 |
| WIN55,212-2 | 1.9 | 0.28 | 6.8 |
| CP55,940 | 0.58 | 0.68 | 0.85 |
| Anandamide (B1667382) (AEA) | 89 | 371 | 0.24 |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 | 0.34 |
Note: Ki values represent the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Table 2: Cannabinoid Receptor Functional Potency (EC50)
| Compound | CB1 (human) EC50 (nM) | CB2 (human) EC50 (nM) | Efficacy |
| This compound | Data not readily available | Data not readily available | Full Agonist[3] |
| Δ⁹-THC | 3.2 - 62 | 3.1 - 225 | Partial Agonist[6] |
| WIN55,212-2 | 2.9 - 49 | 0.7 - 3.3 | Full Agonist[2][7] |
| CP55,940 | 0.9 - 5.5 | 0.4 - 2.9 | Full Agonist[8] |
| Anandamide (AEA) | 7.9 - 192 | 261 - 1910 | Partial Agonist[7][9] |
| 2-Arachidonoylglycerol (2-AG) | 14 - 43 | 38.9 - 122 | Full Agonist[7][9] |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response. Efficacy refers to the maximal response a drug can produce.
Signaling Pathways
Both this compound and centrally acting cannabinoids exert their effects by activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for key experiments used to characterize cannabinoid receptor ligands.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [³H]CP55,940 or another high-affinity cannabinoid receptor ligand.
-
Test compound (e.g., this compound or a centrally acting cannabinoid).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN55,212-2).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
After incubation to equilibrium (e.g., 60-90 minutes at 30°C), the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: [³⁵S]GTPγS Binding and cAMP Accumulation
These assays are used to determine the functional activity (potency and efficacy) of a compound at the CB1 and CB2 receptors.
Objective: To measure the extent to which a test compound stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the cannabinoid receptors. This reflects the activation of the G protein and thus the agonistic activity of the compound.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After a defined incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax (maximal effect) can be determined.
Objective: To measure the ability of a test compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following receptor activation.
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., based on ELISA, HTRF, or other detection technologies).
Procedure:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After a specific incubation time, lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection kit.
-
The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is used to determine its potency (IC50) and efficacy.
Conclusion
This compound is a high-affinity agonist for both CB1 and CB2 receptors, with a slight preference for the CB2 receptor. In contrast, centrally acting cannabinoids exhibit a range of affinities and selectivities. For instance, THC is relatively non-selective, while synthetic cannabinoids like WIN55,212-2 show higher affinity and some selectivity for the CB2 receptor. The key differentiator for this compound is its designed peripheral restriction, which, although not fully successful in clinical trials at preventing all central effects, represents a significant strategic departure from the development of centrally acting cannabinoids.[5] The data and protocols presented in this guide provide a framework for the continued investigation and comparison of novel cannabinoid receptor modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. antoniocasella.eu [antoniocasella.eu]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the analgesic efficacy and psychoactive effects of this compound, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AZD1940: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates adherence to general laboratory best practices for chemical waste management. As AZD1940 is an investigational compound that was discontinued (B1498344) from further development, a specific Safety Data Sheet (SDS) and official disposal procedures from the manufacturer are not publicly available. Therefore, researchers, scientists, and drug development professionals must handle and dispose of this compound by following established protocols for general laboratory chemical waste. It is imperative to treat the compound as potentially hazardous and manage its disposal in a manner that ensures the safety of personnel and the environment.
The following procedures are based on general best practices for the disposal of research chemicals and non-hazardous pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
2. Waste Identification and Segregation: Properly segregate waste containing this compound to prevent accidental mixing with incompatible substances.[2] The primary waste streams will include:
-
Unused or Expired this compound: Pure, unadulterated compound.
-
Contaminated Materials: Items that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper.[1]
-
Solutions: Liquid formulations containing this compound.
3. Waste Collection and Containerization:
-
Solid Waste: Collect unused this compound and contaminated solid materials in a designated, puncture-resistant container with a secure lid.[1]
-
Liquid Waste: Collect solutions containing this compound in a chemically resistant container with a screw-on cap to prevent leakage.[1] Do not overfill liquid waste containers.[2]
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container.
4. Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[1][3] Include the date of waste generation. Proper labeling is crucial for safe handling and disposal by your institution's EHS personnel.[4]
5. Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3][5] This area should be well-ventilated and away from heat sources or incompatible chemicals.[4]
6. Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[1] Do not dispose of this compound down the drain or in the regular trash.[6][7] Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, likely for incineration.[8][9]
Summary of Safe Handling and Disposal of this compound
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [4] |
| Waste Segregation | Separate solid, liquid, and sharp waste streams | [2] |
| Solid Waste Container | Puncture-resistant container with a secure lid | [1] |
| Liquid Waste Container | Chemically resistant container with a screw-on cap | [1] |
| Waste Labeling | "Hazardous Waste," "this compound," concentration, quantity, date | [1][3] |
| Waste Storage | Designated, secure, and well-ventilated satellite accumulation area | [3][5] |
| Disposal Method | Arranged pickup by institutional EHS for licensed disposal | [1] |
| Prohibited Disposal | Do not dispose of in sinks or regular trash | [6][7] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Reddit - The heart of the internet [reddit.com]
Essential Safety and Logistical Information for Handling AZD1940
Disclaimer: A specific Safety Data Sheet (SDS) for AZD1940 is not publicly available. This guidance is based on general best practices for handling potent pharmaceutical compounds and investigational drugs. Researchers must conduct a site-specific and activity-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is an investigational, peripherally selective cannabinoid agonist that binds with high affinity to both CB1 and CB2 receptors.[1] While developed for neuropathic pain, it produced central nervous system-related side effects in human clinical trials.[1] Observed adverse events in clinical settings included postural dizziness, nausea, hypotension, and headache.[2] Due to its potent biological activity and the absence of a comprehensive public safety profile, this compound should be handled as a potent compound with appropriate containment and personal protective equipment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., solid powder, solution), and the specific laboratory procedure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Dispensing (Solid Form) | Chemical Fume Hood or Glove Box | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown with Cuffs | N95 Respirator or higher (e.g., PAPR) |
| Solution Preparation | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Standard Lab Coat | As needed based on risk assessment |
| In-vitro/In-vivo Dosing | Biosafety Cabinet or Ventilated Enclosure | Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | As needed based on risk assessment |
General guidance on PPE for handling hazardous drugs recommends items such as gowns, face masks, gloves, and hair covers.[3] For potent compounds, it is crucial to use PPE made of proven resistant materials.[4]
Operational Plan: Handling Procedures
A step-by-step procedural approach is essential to ensure safety.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood for handling this compound.
-
Assemble all necessary equipment and materials, including an analytical balance, weighing paper, spatula, vials, and solvent (DMSO).
-
Prepare a spill kit appropriate for the chemicals being used.
-
-
Donning PPE:
-
Put on a disposable gown, ensuring complete coverage.
-
Don an N95 respirator or a powered air-purifying respirator (PAPR).
-
Put on safety goggles and a face shield.
-
Don two pairs of nitrile gloves, ensuring the outer gloves overlap the cuffs of the gown.
-
-
Weighing and Dissolving:
-
Carefully weigh the desired amount of this compound powder on an analytical balance inside the fume hood.
-
Transfer the powder to an appropriate vial.
-
Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Securely cap the vial and vortex or sonicate until the compound is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store the stock solution according to the supplier's recommendations (e.g., at -20°C or -80°C).
-
-
Decontamination and Doffing PPE:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All materials contaminated with this compound, including unused compounds, empty vials, and disposable PPE, must be disposed of as hazardous waste.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Collect in a clearly labeled, sealed container. Dispose of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, puncture-resistant, and sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste (from cleaning) | Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed. |
Investigational drugs must be destroyed in accordance with institutional guidelines and relevant regulations, often involving incineration by a licensed facility.[5][6][7][8]
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Recommended sequence for putting on and taking off personal protective equipment.
References
- 1. AZD-1940 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the analgesic efficacy of this compound, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. gerpac.eu [gerpac.eu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
